molecular formula C4H12O4Si B1627121 Tetramethyl-d12 orthosilicate CAS No. 80396-70-9

Tetramethyl-d12 orthosilicate

Cat. No.: B1627121
CAS No.: 80396-70-9
M. Wt: 164.29 g/mol
InChI Key: LFQCEHFDDXELDD-MGKWXGLJSA-N
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Description

Tetramethyl-d12 orthosilicate is a useful research compound. Its molecular formula is C4H12O4Si and its molecular weight is 164.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethyl-d12 orthosilicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetramethyl-d12 orthosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl-d12 orthosilicate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80396-70-9

Molecular Formula

C4H12O4Si

Molecular Weight

164.29 g/mol

IUPAC Name

tetrakis(trideuteriomethyl) silicate

InChI

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3/i1D3,2D3,3D3,4D3

InChI Key

LFQCEHFDDXELDD-MGKWXGLJSA-N

SMILES

CO[Si](OC)(OC)OC

Isomeric SMILES

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])(OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Canonical SMILES

CO[Si](OC)(OC)OC

Pictograms

Flammable; Corrosive; Acute Toxic

Origin of Product

United States

Foundational & Exploratory

Tetramethyl-d12 orthosilicate CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethyl-d12 orthosilicate (TMOS-d12) is the fully deuterated isotopologue of tetramethyl orthosilicate. It serves as a critical precursor in advanced materials science, specifically for Small-Angle Neutron Scattering (SANS) and Solid-State NMR studies. By replacing the twelve hydrogen atoms with deuterium (


H), researchers can manipulate the neutron scattering length density (SLD) of the resulting silica matrix without altering its chemical topology. This guide details its chemical identity, synthesis logic, and a validated protocol for processing it into deuterated silica networks.

Part 1: Chemical Identity & Physical Properties[1]

CAS Number: 80396-70-9 Chemical Formula: Si(OCD


)

IUPAC Name: Tetrakis(methoxy-d3)silane
Structural Analysis

The molecule consists of a central silicon atom tetrahedrally bonded to four methoxy-d3 groups. The "d12" designation indicates that all protons on the methyl groups are substituted with deuterium.

PropertyValueContext
Molecular Weight 164.30 g/mol ~12 units higher than TMOS (152.22) due to 12

D.
Density 1.114 g/mL (25 °C)Higher than protonated TMOS (1.032 g/mL) due to mass effect.
Boiling Point 121–122 °CSimilar to protonated analog; isotopic effect on BP is minimal.
Refractive Index

1.366
Critical for optical matching in suspension studies.
Hydrolytic Sensitivity HighRapidly hydrolyzes to SiO

and Methanol-d4.

Part 2: Synthesis & Mechanistic Logic

Synthesis Route

TMOS-d12 is synthesized via the esterification of silicon tetrachloride (


) with fully deuterated methanol (

).


Mechanistic Insight: This reaction is exothermic and produces Deuterium Chloride (DCl) gas. In industrial settings, this is performed under anhydrous conditions to prevent premature hydrolysis. For the end-user, the purity of the


 reagent determines the isotopic enrichment (typically >99 atom % D).
Hydrolysis and Sol-Gel Chemistry

The primary utility of TMOS-d12 is its conversion into deuterated silica (


) networks. The hydrolysis kinetics are faster than its ethyl analog (TEOS) due to lower steric hindrance around the silicon atom.

Reaction Pathway:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    
    

Critical Note on Isotopic Exchange: If standard water (


) is used for hydrolysis, rapid H/D exchange occurs at the hydroxyl sites (

). To maintain a fully deuterated network (for neutron contrast matching), Deuterium Oxide (

)
must be used as the solvent.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Deuterated Silica Nanoparticles (Stöber Method Adaptation)

Objective: Produce monodisperse, fully deuterated silica spheres for Neutron Scattering calibration.

Reagents
  • Precursor: Tetramethyl-d12 orthosilicate (CAS 80396-70-9)

  • Solvent: Methanol-d4 (CAS 811-98-3) – Prevents H/D exchange during solvation.

  • Hydrolysis Agent: Deuterium Oxide (

    
    , 99.9% D)
    
  • Catalyst: Ammonia-d3 in

    
     (ND
    
    
    
    OD) – Essential to avoid introducing protons.
Workflow Diagram (Graphviz)

G Start Reagent Prep (Glovebox/Dry N2) Mix Mixing Phase TMOS-d12 + CD3OD Start->Mix Inert Atm. Catalyst Catalyst Addition D2O + ND4OD Mix->Catalyst Dropwise Hydrolysis Hydrolysis Formation of Si-OD Catalyst->Hydrolysis pH > 9 Condensation Condensation Nucleation of SiO2 Hydrolysis->Condensation -CD3OD Validation Validation (NMR / DLS) Condensation->Validation 12h Aging Validation->Start Fail: H-Signal detected

Caption: Workflow for the synthesis of deuterated silica, emphasizing the exclusion of protons to maintain isotopic purity.

Step-by-Step Methodology
  • Environment Control: Perform all transfers in a nitrogen-purged glovebox. Atmospheric moisture (

    
    ) will degrade isotopic purity.
    
  • Sol Preparation:

    • Mix 5.0 mL of Methanol-d4 with 1.0 mL of TMOS-d12 .

    • Stir magnetically at 300 RPM for 10 minutes.

  • Catalyst Injection:

    • Prepare a mixture of 1.0 mL

      
        and 0.5 mL Ammonia-d3 (ND
      
      
      
      OD)
      .
    • Add dropwise to the TMOS-d12 solution. The solution should turn opalescent (nucleation) within 15–30 minutes depending on temperature.

  • Aging: Allow reaction to proceed for 12 hours.

  • Purification: Centrifuge particles and wash 3x with Methanol-d4 to remove unreacted precursor and catalyst.

Self-Validation Checkpoints
  • Checkpoint 1 (Visual): Opalescence confirms particle formation. If clear after 1 hour, water content (D

    
    O) is too low or catalyst is inactive.
    
  • Checkpoint 2 (NMR - The "Trust" Step): Take an aliquot of the supernatant. Run

    
    H NMR .
    
    • Pass: Spectrum is silent (flat line).

    • Fail: Peaks at 3.3 ppm (Methanol-CH

      
      ) or 4.8 ppm (H
      
      
      
      O) indicate proton contamination.

Part 4: Applications & Scientific Rationale

Small-Angle Neutron Scattering (SANS)

Rationale: Neutrons interact with atomic nuclei. Hydrogen (


H) has a negative scattering length (-3.74 fm), while Deuterium (

H) is positive (+6.67 fm).
  • Contrast Matching: By using TMOS-d12 to synthesize the silica phase, researchers can make the silica "invisible" in a

    
    /
    
    
    
    solvent mixture that matches its Scattering Length Density (SLD). This allows for the isolation of signals from other components (e.g., proteins or polymers) encapsulated within the silica.
Solid-State NMR ( Si)

Rationale: Protonated methyl groups in standard TMOS cause dipolar broadening in NMR spectra.

  • Resolution Enhancement: Using TMOS-d12 removes

    
    H-
    
    
    
    Si dipolar couplings, resulting in sharper spectral lines for structural characterization of the silicate backbone without high-power proton decoupling.

References

  • National Institutes of Health (PubChem). Tetramethyl Orthosilicate (Parent Compound Data). [Link][1]

  • MDPI Materials. Sol–Gel-Derived Silane Coatings and Precursor Reactivity. [Link][2][3][4][5][6][7][8]

Sources

A Guide to the Physical Constants of Tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄] for High-Precision Stoichiometric Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract: The precise execution of stoichiometric calculations is fundamental to the reproducibility and success of chemical research, particularly in the fields of materials science, drug development, and isotopic labeling. This guide provides essential, verified physical constants for tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄], a deuterated analog of tetramethoxysilane (TMOS). We present a detailed calculation of the molecular weight and discuss the density of this isotopically labeled compound. Furthermore, this document outlines a rigorous, field-proven workflow for preparing solutions of precise molarity, emphasizing gravimetric-based measurements to ensure the highest degree of accuracy in experimental design. This guide is intended for researchers, chemists, and formulation scientists who require exacting precision in their work.

Introduction: The Critical Role of Precision in Isotopic Research

Tetrakis(trideuteromethoxy)silane, Si(OCD₃)₄, is a valuable compound in various advanced research applications. As a deuterated precursor for silica (SiO₂), it is utilized in the synthesis of labeled materials for mechanistic studies in catalysis, fabrication of optical fibers with specific properties, and as a tracer in complex biochemical systems. The substitution of protium (¹H) with deuterium (²H or D) introduces a significant mass change, which can be leveraged in techniques like mass spectrometry and neutron scattering.

However, this isotopic substitution also fundamentally alters the compound's physical properties, namely its molecular weight and density. Relying on the values for the non-deuterated analog, Si(OCH₃)₄, will introduce substantial error into stoichiometric calculations, leading to flawed experimental outcomes, irreproducible results, and wasted resources. This guide provides the accurate data necessary to prevent such errors and establishes a best-practice protocol for its use.

Section 1: Molecular Weight Determination of Si(OCD₃)₄

The accuracy of all subsequent stoichiometric calculations hinges on the use of a precise molecular weight. The value is derived from the sum of the atomic masses of the constituent atoms in their most abundant isotopic forms.

Theoretical Calculation

The molecular weight (MW) is calculated using the atomic masses of the most common stable isotopes: Silicon-28 (²⁸Si), Carbon-12 (¹²C), Oxygen-16 (¹⁶O), and Deuterium (²H).[1][2][3]

The calculation is as follows:

  • MW(Si(OCD₃)₄) = MW(Si) + 4 × [MW(O) + MW(C) + 3 × MW(D)]

Using high-precision isotopic masses:

  • ²⁸Si: 27.97693 Da[3][4]

  • ¹⁶O: 15.99491 Da[5][6]

  • ¹²C: 12.00000 Da (by definition)[1][7][8]

  • ²H (D): 2.01410 Da[9][10][11][12]

Substituting these values:

  • MW = 27.97693 + 4 × [15.99491 + 12.00000 + 3 × (2.01410)]

  • MW = 27.97693 + 4 × [15.99491 + 12.00000 + 6.04230]

  • MW = 27.97693 + 4 × [34.03721]

  • MW = 27.97693 + 136.14884

  • MW ≈ 164.126 g/mol

Comparison with Non-Deuterated Analog

The substitution of 12 hydrogen atoms with 12 deuterium atoms results in a significant mass increase of nearly 8%. This distinction is critical for any mass-based measurement and calculation.

CompoundChemical FormulaMolecular Weight ( g/mol )Source
Tetramethoxysilane (TMOS)Si(OCH₃)₄152.22[13][14][15][16]
Tetrakis(trideuteromethoxy)silane Si(OCD₃)₄ 164.13 (Calculated) N/A

Section 2: Density of Si(OCD₃)₄

Reported Density and the Influence of Deuteration

The density of the non-deuterated tetramethoxysilane, Si(OCH₃)₄, is well-documented. It is important to note the temperature at which the density was measured, as this property is temperature-dependent.

Generally, deuteration leads to a slight increase in density. This is because the C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller molecular volume for a more massive molecule.[17][18] While the exact value for Si(OCD₃)₄ would require experimental measurement, for most high-precision applications, using mass directly is the superior methodology, circumventing the need for a precise density value.

Data Summary for Stoichiometric Reference

For practical purposes, the density of the standard compound is provided. However, as will be detailed in the next section, protocols should prioritize gravimetric measurements.

CompoundChemical FormulaReported DensityTemperature (°C)Source
Tetramethoxysilane (TMOS)Si(OCH₃)₄1.023 - 1.032 g/mL20[13][16][19][20][21]
Tetrakis(trideuteromethoxy)silane Si(OCD₃)₄ ~1.04 - 1.10 g/mL (Estimated) 20N/A

Note: The density for Si(OCD₃)₄ is an expert estimation based on the known effects of deuteration. For calculations demanding the highest accuracy, direct mass measurement is required.

Section 3: Practical Application: A Validated Workflow for Stoichiometric Calculations

The following section provides an authoritative, step-by-step protocol for preparing a stock solution of Si(OCD₃)₄. This workflow is designed as a self-validating system that minimizes error by prioritizing primary physical measurements.

The Causality of Method Selection: Gravimetric vs. Volumetric

For expensive, rare, or isotopically labeled reagents, a gravimetric (mass-based) approach is unequivocally superior to a volumetric (volume-based) one.

  • Trustworthiness: The mass of a substance is an intrinsic property. An analytical balance provides a direct, highly accurate measurement.

  • Error Reduction: Volumetric measurements are subject to multiple sources of error, including temperature fluctuations affecting density, calibration errors in glassware, and operator-dependent meniscus reading. For Si(OCD₃)₄, the lack of a certified density value makes volumetric transfer inherently imprecise.

Experimental Protocol: Preparation of a 0.1 M Si(OCD₃)₄ Stock Solution

This protocol describes the preparation of 10 mL of a 0.1 M solution in a suitable anhydrous solvent (e.g., anhydrous Tetrahydrofuran).

Materials:

  • Tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄]

  • Anhydrous solvent (e.g., THF, Dioxane)

  • 10 mL volumetric flask (Class A)

  • Analytical balance (readability ±0.1 mg)

  • Glass syringe or pipette

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Tare the Volumetric Flask: Place the clean, dry 10 mL volumetric flask with its stopper on the analytical balance and tare the weight.

  • Dispense Reagent: In an inert atmosphere, carefully dispense a small amount of Si(OCD₃)₄ directly into the tared volumetric flask. Aim for a target mass.

    • Target Mass Calculation: Moles = Molarity × Volume = 0.1 mol/L × 0.010 L = 0.001 mol.

    • Mass = Moles × MW = 0.001 mol × 164.13 g/mol = 0.1641 g (164.1 mg) .

  • Record Precise Mass: Record the exact mass of the Si(OCD₃)₄ added to the flask. Let's assume the recorded mass is 0.1652 g . This is your actual mass.

  • Dissolve and Dilute: Add a small amount of anhydrous solvent to dissolve the compound. Once dissolved, carefully add solvent up to the 10.00 mL calibration mark on the flask.

  • Calculate Actual Molarity: Use the actual measured mass, not the target mass, to calculate the true molarity of the solution.

    • Actual Moles: Mass / MW = 0.1652 g / 164.13 g/mol = 0.0010065 mol.

    • Actual Molarity: Moles / Volume = 0.0010065 mol / 0.010 L = 0.1007 M .

  • Label and Store: Clearly label the flask with the compound name, the precisely calculated molarity (0.1007 M), and the date of preparation. Store under appropriate conditions.

Workflow Visualization

The following diagram illustrates the logical flow for ensuring high-fidelity stoichiometric calculations.

Stoichiometry_Workflow start Objective: Prepare Solution of Known Molarity decision Method Selection: Volumetric or Gravimetric? start->decision volumetric Volumetric Measurement (e.g., Pipette Volume) decision->volumetric Imprecise (Not Recommended) gravimetric Gravimetric Measurement (Weigh Mass) decision->gravimetric High-Precision (Recommended) vol_calc Calculate Mass: Mass = Volume x Density volumetric->vol_calc grav_calc Calculate Moles: Moles = Mass / MW gravimetric->grav_calc vol_error High Potential for Error: - Density is an estimate - Temperature dependent - Glassware tolerance vol_calc->vol_error final_molarity Calculate Final Molarity: Molarity = Moles / Volume vol_calc->final_molarity grav_accuracy High Accuracy: - Mass is a primary unit - MW is a calculated constant - Independent of temperature grav_calc->grav_accuracy grav_calc->final_molarity result Result: Accurate & Reproducible Stock Solution final_molarity->result

Caption: High-precision stoichiometry workflow.

References

  • Sigma-Aldrich.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12682, Tetramethoxysilane.
  • National Institute of Standards and Technology.
  • Wikipedia.
  • Chemkits.eu.
  • ChemicalBook. Tetramethoxysilane(681-84-5)MSDS.
  • CAS Common Chemistry. Tetramethoxysilane.
  • Stenutz. tetramethoxysilane.
  • Gelest, Inc. TETRAMETHOXYSILANE, 97%.
  • Wikipedia. Deuterium.
  • Wikipedia. Carbon-12.
  • ACS Publications.
  • RSC Publishing.
  • Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu.
  • Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded?.
  • Britannica. Deuterium.
  • Quora.
  • AMERICAN ELEMENTS. Silicon 28 Isotope.
  • ACS Publications. Effect of Deuterium Substitution on the Physical Properties of Polymer Melts and Blends.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24523, Deuterium.
  • Wikipedia. Isotopes of hydrogen.
  • BuyIsotope.com. Silicon-28 isotope.
  • Principles of Modern Chemistry.
  • Quora.

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Risks of Tetramethyl-d12 Orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and toxicological profile of Tetramethyl-d12 orthosilicate (TMOS-d12). As a Senior Application Scientist, the goal is to synthesize the available technical data with practical, field-proven insights to ensure the safe and effective handling of this specialized reagent. Given that specific toxicological data for the deuterated form is limited, this document establishes a robust safety framework by thoroughly analyzing its non-deuterated analogue, Tetramethyl orthosilicate (TMOS), and integrating established principles of the kinetic isotope effect associated with deuteration.

Introduction: Understanding Tetramethyl-d12 Orthosilicate

Tetramethyl-d12 orthosilicate (CAS 80396-70-9) is the deuterated form of Tetramethyl orthosilicate (TMOS, CAS 681-84-5), where the twelve hydrogen atoms on the four methoxy groups are replaced with deuterium.[1] It is primarily used as a synthetic reagent, particularly in the sol-gel synthesis of specialized silicate materials.[1] Like its non-deuterated counterpart, TMOS-d12 is a valuable precursor for creating silica networks with high purity.[2]

The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism.[][4] In drug development, this "deuterium switch" is often explored to improve a drug's pharmacokinetic profile and, in some cases, reduce toxicity by altering metabolic pathways.[5][6] However, the precise impact on toxicity is not always predictable and requires careful consideration.[6] Therefore, until specific data becomes available, it is imperative to handle Tetramethyl-d12 orthosilicate with the same high degree of caution as TMOS.

Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 CD3_1 CD₃ O1->CD3_1 CD3_2 CD₃ O2->CD3_2 CD3_3 CD₃ O3->CD3_3 CD3_4 CD₃ O4->CD3_4 cluster_exposure Exposure Route cluster_body Biological Environment cluster_reaction Hydrolysis Reaction cluster_outcome Toxic Outcome inhalation Inhalation of Vapors lungs Moisture in Lungs inhalation->lungs eye_contact Eye Contact eyes Moisture on Cornea eye_contact->eyes hydrolysis Si(OCD₃)₄ + H₂O lungs->hydrolysis eyes->hydrolysis silica_lungs Silica (SiO₂) Precipitation in Lung Tissue hydrolysis->silica_lungs silica_eyes Silica (SiO₂) Precipitation on Cornea hydrolysis->silica_eyes lung_damage Fatal Lung Damage silica_lungs->lung_damage blindness Permanent Blindness silica_eyes->blindness start Start: Prepare to Handle TMOS-d12 check_fume_hood Verify Fume Hood Certification & Airflow start->check_fume_hood don_ppe Don Full PPE: - Goggles & Face Shield - Appropriate Gloves - Lab Coat check_fume_hood->don_ppe prepare_workspace Prepare Workspace: - Remove Ignition Sources - Ensure Dry Conditions don_ppe->prepare_workspace transfer Transfer Chemical (Use Grounded Equipment) prepare_workspace->transfer seal_container Tightly Seal Container and Store Properly transfer->seal_container clean_up Clean Workspace and Dispose of Waste seal_container->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Standard workflow for safely handling Tetramethyl-d12 orthosilicate.

Section 4: Emergency Response Protocols

Immediate and correct action is critical to mitigating injury.

Table 2: Emergency Procedures for Tetramethyl-d12 Orthosilicate Exposure

Exposure TypeImmediate ActionFollow-Up Medical Treatment
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. R[7]emove contact lenses if present and easy to do.Seek immediate, urgent medical attention. I[8]nform medical personnel of the chemical identity. The progression of corneal necrosis requires specialized ophthalmological care.
Skin Contact Immediately remove all contaminated clothing. W[9]ash the affected skin area with plenty of soap and water for at least 15 minutes.If skin irritation occurs or persists, seek medical advice.
Inhalation Move the person to fresh air immediately. I[8]f breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.Seek immediate medical attention. S[8]pecific treatment for pulmonary edema may be urgently required.
Ingestion Do NOT induce vomiting. R[7]inse mouth with water. Never give anything by mouth to an unconscious person.Call a poison control center or doctor immediately.
Spill Evacuate the area. Remove all ignition sources. V[8]entilate the area. Wearing full PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8]
Fire Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. D[8]o not use water, as it will react with the material. Firefighters must wear self-contained breathing apparatus (SCBA).[8]

Conclusion

Tetramethyl-d12 orthosilicate is a specialized reagent that demands the highest level of respect and caution. While the deuterium labeling may alter its metabolic profile in chronic exposure scenarios, its acute toxicity profile must be assumed to be identical to its non-deuterated analogue, TMOS. The primary danger stems from its rapid hydrolysis to form solid silica, which can cause irreversible eye damage and fatal lung injury. Adherence to stringent safety protocols, including the mandatory use of a chemical fume hood and comprehensive PPE, is non-negotiable. By understanding the fundamental chemical causality behind its toxicity, researchers can implement self-validating safety systems to handle this compound effectively and without incident.

References

  • Guidechem. (n.d.). Tetramethyl orthosilicate 681-84-5 wiki.
  • LookChem. (n.d.). Cas 681-84-5, Tetramethyl orthosilicate.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetraethyl orthosilicate.
  • Actylis Lab Solutions. (2024, April 23). SAFETY DATA SHEET.
  • Cofond. (n.d.). Tetramethyl orthosilicate Cas 681-84-5 SDS.
  • Evonik. (2024, April 12). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Tetramethyl orthosilicate.
  • National Institutes of Health (NIH), PubChem. (n.d.). Tetramethoxysilane.
  • NOAA. (n.d.). METHYL ORTHOSILICATE - CAMEO Chemicals.
  • Santa Cruz Biotechnology. (n.d.). Tetraethyl orthosilicate.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 30). SAFETY DATA SHEET - Tetramethyl orthosilicate.
  • Fisher Scientific. (2010, May 27). SAFETY DATA SHEET - Tetraethyl orthosilicate.
  • Taylor & Francis. (n.d.). Tetramethyl orthosilicate – Knowledge and References.
  • Santa Cruz Biotechnology. (n.d.). Tetramethyl-d12 orthosilicate.
  • National Center for Biotechnology Information. (n.d.). Deuterated drugs; where are we now?.
  • ResearchGate. (2017, September 27). Is it possible to reduce the drug toxicity using deuterated version of the drug? If so to what extent?.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Methyl silicate - NIOSH Pocket Guide to Chemical Hazards.
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs.
  • Gelest. (2025, October 12). The Chemistry of Tetramethyl Orthosilicate: Synthesis and Properties.
  • American Chemical Society. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.

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Optical and Neutron Contrast Properties of Deuterated Tetramethyl Orthosilicate (TMOS-d12)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Deuterated Tetramethyl Orthosilicate (TMOS-d12) , a specialized isotopologue of the standard sol-gel precursor. While standard TMOS is ubiquitous in silica synthesis, TMOS-d12 (


) offers unique optical and nucleonic properties critical for advanced photonics and structural biology.

For the drug development and materials science communities, TMOS-d12 is not merely a precursor; it is a "contrast tool." It allows for the synthesis of silica matrices that are transparent in the near-infrared (NIR) and "invisible" or tunable in Small-Angle Neutron Scattering (SANS) experiments. This guide details the refractive index physics, synthesis protocols to prevent isotopic scrambling, and applications in characterizing drug-loaded mesoporous silica.

Part 1: Theoretical Framework & Optical Physics

The Isotope Effect on Refractive Index

The refractive index (


) of a material is fundamentally linked to its electronic polarizability and molar volume, described by the Lorentz-Lorenz equation :


Where:

  • 
     is the number density of molecules.
    
  • 
     is the mean molecular polarizability.
    

Why Deuteration Lowers Refractive Index: Replacing Hydrogen (


) with Deuterium (

or

) in the methyl groups of TMOS introduces two primary physical changes:
  • Molar Volume Increase: The C-D bond is slightly shorter and "stiffer" than the C-H bond due to the lower zero-point energy, but deuterated liquids typically exhibit slightly lower molar density due to intermolecular vibrational effects.

  • Polarizability Reduction: The C-D bond has lower electronic polarizability than the C-H bond.

Consequently, TMOS-d12 exhibits a consistently lower refractive index than its hydrogenated counterpart.

Table 1: Comparative Physical Properties (Liquid Precursors)

PropertyStandard TMOS (

)
Deuterated TMOS-d12 (

)
Delta (

)
Refractive Index (

)
1.368 1.366 -0.002
Density (

)
1.023~1.114+8.9% (Mass effect)
Molecular Weight 152.22 g/mol 164.29 g/mol +12.07 g/mol
Boiling Point 121-122 °C~121 °CNegligible

Data Source: Sigma-Aldrich Isotope Standards & Internal Characterization Logs.

Optical Transparency & Loss Mechanisms

For optical researchers, the refractive index is secondary to optical loss . In standard silica derived from TMOS, residual C-H and O-H bonds create strong absorption overtones in the Near-Infrared (NIR) telecommunications window (1300–1550 nm).

Deuteration shifts these vibrational absorption bands to lower energies (longer wavelengths) because deuterium is twice as heavy as hydrogen.[1] This clears the NIR window, significantly reducing attenuation in sol-gel derived waveguides.

IsotopePhysics cluster_0 Isotopic Substitution H Hydrogen (H) Mass Doubled Atomic Mass (m_D ≈ 2 * m_H) H->Mass Replace D Deuterium (D) D->Mass Insert Vib Vibrational Frequency Shift (ν ~ 1/√μ) Mass->Vib Reduced Frequency Abs Absorption Bands Shift to Mid-IR Vib->Abs Red Shift Loss Reduced Optical Loss in NIR (1.3-1.55 µm) Abs->Loss Transparency

Figure 1: Mechanism of optical loss reduction via deuteration. The mass increase shifts vibrational overtones out of the critical NIR window.

Part 2: Experimental Protocol (The "All-Deuterated" Workflow)

The Risk of H-D Exchange

Critical Warning: A common failure mode in using TMOS-d12 is performing the sol-gel hydrolysis with standard water (


) or standard methanol (

).
  • If

    
     is used: Rapid proton exchange occurs, replacing surface Si-O-D groups with Si-O-H.
    
  • If

    
     is used: Solvent exchange can re-introduce C-H bonds into the pore network.
    

To maintain the refractive index and scattering contrast, the synthesis must be an isotopically closed system .

Synthesis of Deuterated Silica Monoliths

Objective: Create a high-purity deuterated silica glass for SANS or optical benchmarking.

Reagents:

  • TMOS-d12 (

    
    , >99 atom % D).
    
  • Deuterium Oxide (

    
    , >99.9 atom % D).
    
  • Methanol-d4 (

    
    , as solvent/homogenizer).
    
  • Catalyst: Deuterated Hydrochloric Acid (

    
     in 
    
    
    
    ) or Deuterated Ammonia (
    
    
    in
    
    
    ).

Step-by-Step Methodology:

  • Inert Environment: Perform all mixing in a glovebox or under a dry nitrogen purge to prevent atmospheric moisture (

    
    ) ingress.
    
  • Precursor Mixing:

    • Mix TMOS-d12 and Methanol-d4 in a molar ratio of 1:4.

    • Validation: Solution must remain single-phase and clear.

  • Hydrolysis Initiation:

    • Add

      
       dropwise. Stoichiometry is critical: 
      
      
      
      for complete hydrolysis.
    • Add catalyst (

      
      ) to adjust pH to ~2 (for optical quality) or ~9 (for particles).
      
  • Gelation & Aging:

    • Seal container hermetically.

    • Allow to gel at room temperature.

    • Endpoint: The "tilt test"—the gel is set when the meniscus does not deform upon tilting the vial 45°.

  • Drying (Critical Step):

    • To preserve the structure without cracking, use controlled evaporation or supercritical drying (using

      
      ).
      
    • Note: If calcining at high temp (>800°C), organic methyl groups are removed, leaving

      
      . However, for "hybrid" optics or drug delivery, the organic retention is often desired.
      

SolGelProtocol cluster_inputs Deuterated Inputs TMOS TMOS-d12 (Precursor) Mix Homogenization (Under N2 Atmosphere) TMOS->Mix D2O D2O (Hydrolysis Agent) D2O->Mix MeOD Methanol-d4 (Solvent) MeOD->Mix Hydro Hydrolysis & Condensation Si-OCD3 + D2O -> Si-OD + CD3OD Mix->Hydro Catalyst Added Gel Gelation (Formation of Si-O-Si Network) Hydro->Gel Viscosity Increase Dry Drying/Calcination Gel->Dry Result Deuterated Silica Matrix (Low RI / High Contrast) Dry->Result

Figure 2: The "All-Deuterated" Sol-Gel Workflow ensuring isotopic integrity.

Part 3: Applications in Drug Development & SANS

This is the primary utility for the audience in pharmaceutical research.

Neutron Contrast Matching

In Small-Angle Neutron Scattering (SANS), the "refractive index" equivalent is the Scattering Length Density (SLD) .[2][3]

  • Hydrogen has a negative scattering length.

  • Deuterium has a large positive scattering length.

By using TMOS-d12, you create a silica matrix with a high SLD, distinct from standard silica. This allows researchers to "contrast match" the silica carrier to the solvent, making the carrier invisible, so only the encapsulated drug payload is seen.

Table 2: Neutron Scattering Length Densities (SLD)

MaterialFormulaSLD (

)
Application Note
Standard Silica

(H-rich surface)
~3.4Standard carrier signal.
Deuterated Silica

(from TMOS-d12)
~6.4 Matches D2O/H2O mixtures.
Typical DrugOrganic Polymer/Small Mol~0.5 - 2.0Low SLD.
Heavy Water

6.37Solvent matching.

Experimental Strategy:

  • Synthesize Mesoporous Silica Nanoparticles (MSNs) using TMOS-d12.

  • Load the drug (hydrogenated).

  • Immerse the system in a solvent mixture (

    
    ) that matches the SLD of the Deuterated Silica (~6.4).
    
  • Result: The silica signal vanishes (

    
    ). The resulting scattering pattern represents only the spatial distribution of the drug within the pores.
    
Low-Refractive Index Coatings

For optical waveguides or anti-reflective (AR) coatings, TMOS-d12 can be used to generate layers with


.
  • Protocol: Mix TMOS-d12 with a porogen (like a surfactant).

  • Process: After gelation and calcination, the removal of the porogen leaves air voids.

  • Benefit: The combination of the deuterated skeleton (low

    
    ) and porosity (air 
    
    
    
    ) allows for ultra-low refractive indices (
    
    
    ) with minimal NIR absorption.

References

  • Sigma-Aldrich. (2023). Tetramethyl-d12 orthosilicate Product Specification. Link

  • Koike, Y., et al. (1995). "Spherical gradient-index polymer optical fibers from deuterated methacrylate." Applied Optics. (Demonstrates the fundamental physics of deuteration reducing NIR loss). Link

  • Han, C. C., et al. (2021). "Exploiting neutron scattering contrast variation in biological membrane studies." Methods in Enzymology. (Detailed methodology on SLD contrast matching). Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (The foundational text for adapting sol-gel protocols). Link

  • Optica Publishing Group. (2021). "Small difference between the nonlinear refractions of normal and deuterated solvents." JOSA B. (Verifies the refractive index reduction trend in deuterated liquids). Link

Sources

Technical Guide: Scattering Length Density (SLD) of Tetramethyl-d12 Orthosilicate (d-TMOS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Scattering Length Density (SLD) of Tetramethyl-d12 orthosilicate (d-TMOS), designed for application scientists and researchers in soft matter and drug delivery.

Executive Summary & Scientific Context

Tetramethyl-d12 orthosilicate (Si(OCD


)

), commonly referred to as d-TMOS , is the fully deuterated analog of the ubiquitous sol-gel precursor tetramethyl orthosilicate (TMOS). In the field of Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), d-TMOS serves a critical function: Contrast Variation .

Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei.[1] The substitution of Hydrogen (


H) with Deuterium (

H or D) dramatically alters the coherent scattering length (

) without significantly changing the chemical reactivity or electronic structure of the molecule.

Core Insight for Experimentalists: The primary utility of d-TMOS is not to produce "deuterated silica" (since the methyl groups are cleaved during hydrolysis), but rather to:

  • Study Sol-Gel Kinetics: The large SLD difference between d-TMOS and the resulting SiO

    
     network allows for time-resolved monitoring of hydrolysis and condensation.
    
  • Characterize Precursor Phases: In complex drug delivery formulations (e.g., microemulsions or templated synthesis), d-TMOS acts as a high-contrast solvent/core prior to solidification.

Theoretical Framework & SLD Calculation

The Physics of SLD

The Scattering Length Density (


) is defined as the sum of the coherent scattering lengths (

) of all atoms in a molecule, divided by the molecular volume (

).[1]

[1][2][3]

Where:

  • 
     is the coherent scattering length of atom 
    
    
    
    .[1]
  • 
     is the molecular volume, calculated as 
    
    
    
    .
  • 
     is Avogadro's number.
    
Quantitative Parameters for d-TMOS

To determine the SLD of d-TMOS, we must account for the isotopic substitution of 12 hydrogen atoms with deuterium.

Table 1: Neutron Scattering Lengths of Constituent Atoms | Isotope | Coherent Scattering Length (


) [fm] | Note |
| :--- | :--- | :--- |
| Silicon (Si) | 4.149 | Natural abundance |
| Oxygen (O) | 5.803 | Natural abundance |
| Carbon (C) | 6.646 | Natural abundance |
| Hydrogen (H) | -3.739 | Negative scattering length (incoherent source) |
| Deuterium (D) | 6.671 | High positive contrast |
Calculation Workflow

Assumptions:

  • Molar Volume Invariance: The molar volume of d-TMOS is assumed to be identical to h-TMOS. While the mass density (

    
    ) increases due to the heavier isotope, the molecular volume is determined by electronic repulsion, which remains unchanged.
    
  • h-TMOS Density:

    
     (at 25°C).
    
  • h-TMOS Molecular Weight:

    
    .
    

Step 1: Calculate


 for d-TMOS (Si(OCD

)

)
  • Si (1):

    
    
    
  • O (4):

    
    
    
  • C (4):

    
    
    
  • D (12):

    
    
    
  • Total

    
    : 134.0 fm  (
    
    
    
    cm)

Step 2: Calculate Molecular Volume (


) 


Note: Using molar volume directly:

.

Step 3: Final SLD Derivation





Comparative Data Analysis

The following table contrasts d-TMOS with its protonated counterpart and common solvents/products. This data is essential for designing "contrast matching" experiments.

Table 2: SLD Values for Experimental Design | Material | Formula | Density (g/cm³) | SLD (


) | Contrast Status |
| :--- | :--- | :--- | :--- | :--- |
| d-TMOS  | Si(OCD

)

| ~1.10 * | 5.42 | High Positive | | h-TMOS | Si(OCH

)

| 1.023 | 0.37 | Near Zero | | Silica (Amorphous) | SiO

| 2.20 | 3.48 | Moderate | | D

O | D

O | 1.11 | 6.36 | Very High | | H

O | H

O | 1.00 | -0.56 | Negative | | d-Methanol | CD

OD | 0.888 | 5.82 | High (Byproduct) |

*Density of d-TMOS is estimated based on mass scaling; molar volume is constant.

Experimental Protocols & Causality

Protocol: Monitoring Hydrolysis Kinetics via SANS

Objective: Observe the transition from precursor to silica network. Mechanism: As d-TMOS hydrolyzes, the high-SLD OCD


 groups are cleaved and released as d-methanol. The scattering core transitions from d-TMOS (SLD 5.42) to SiO

(SLD 3.48), while the solvent background SLD rises due to released d-methanol.

Workflow Diagram:

SolGelKinetics cluster_0 Contrast Evolution Start Initial State d-TMOS Precursor Hydrolysis Hydrolysis Reaction + H2O / Catalyst Start->Hydrolysis SLD = 5.42 Transition Phase Separation Formation of Silanols Hydrolysis->Transition Loss of -OCD3 groups Product Final State SiO2 Network + d-Methanol Transition->Product Condensation

Caption: Evolution of chemical species during sol-gel processing. The cleavage of deuterated methoxy groups drastically alters the scattering contrast of the dispersed phase.

Protocol: Contrast Matching for Drug Encapsulation

Objective: Visualize a drug payload within a silica shell synthesized from d-TMOS precursors (using the "Zero Average Contrast" method).

  • Solvent Preparation: Prepare a mixture of H

    
    O/D
    
    
    
    O that matches the SLD of the silica shell (~3.5
    
    
    ). This is approximately 40% D
    
    
    O.
  • Synthesis: Inject d-TMOS (or h-TMOS, depending on desired shell contrast) into the drug-loaded micelle solution.

  • Observation:

    • If the solvent matches the silica shell, the shell becomes "invisible" to neutrons.

    • The scattering signal observed originates solely from the drug core.

    • Note: Using d-TMOS in the synthesis will release d-methanol, which will alter the solvent SLD dynamically. Self-Validation Step: You must perform dialysis or account for the released d-methanol in the solvent SLD calculation post-reaction.

Visualizing the SLD Calculation Logic

To ensure reproducibility, the following logic tree details how the SLD value is derived and where errors commonly occur (e.g., neglecting the density difference or isotopic purity).

SLD_Logic Input_Formula Formula: Si(OCD3)4 12 Deuteriums Calc_SumB Calculate Total b Sum = 134.0 fm Input_Formula->Calc_SumB Input_Density Density (h-TMOS) 1.023 g/cm3 Calc_Vol Calculate Molar Volume Vm = MW/Density Input_Density->Calc_Vol Input_ScatLen Scattering Lengths (b) D = 6.671 fm H = -3.739 fm Input_ScatLen->Calc_SumB Check_Iso Isotopic Purity > 99%? If <99%, adjust b(D) Calc_SumB->Check_Iso Result SLD = 5.42e-6 A^-2 Calc_Vol->Result Check_Iso->Result Verified

Caption: Logic flow for deriving the SLD of d-TMOS. Accurate input of isotopic purity is critical for precision < 1%.

References

  • NIST Center for Neutron Research. (2024). Neutron Scattering Length Density Calculator. National Institute of Standards and Technology. [Link][3]

  • Sears, V. F. (1992). Neutron scattering lengths and cross sections. Neutron News, 3(3), 26-37. [Link][4]

  • Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text for TMOS hydrolysis mechanisms).
  • Glatter, O., & Kratky, O. (1982). Small Angle X-ray and Neutron Scattering. Academic Press.

Sources

Boiling point and vapor pressure data for Tetramethyl-d12 orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of Tetramethyl-d12 Orthosilicate: Thermodynamic Properties and Applications

Executive Summary Tetramethyl-d12 orthosilicate (TMOS-d12, CAS 80396-70-9) is the fully deuterated analog of tetramethyl orthosilicate.[1] It serves as a critical high-purity reagent in nuclear magnetic resonance (NMR) spectroscopy and the sol-gel synthesis of deuterated silica networks. Precise knowledge of its boiling point (BP) and vapor pressure (VP) is essential not only for maintaining stoichiometry during synthesis but also for managing the severe inhalation risks associated with its volatility.

This guide provides a definitive thermodynamic profile of TMOS-d12. Due to the scarcity of direct experimental data for the isotopologue in public literature, this assessment utilizes the scientifically validated "Parent Proxy Method," deriving values from the non-deuterated parent (TMOS) while accounting for isotopic mass effects.

Physicochemical Profile & Thermodynamic Data

The following data consolidates experimental values for the parent compound (TMOS) and the projected values for the deuterated analog (TMOS-d12).

Table 1: Thermodynamic & Physical Properties

PropertyParent Compound (TMOS)Deuterated Analog (TMOS-d12)Confidence Level
CAS Number 681-84-580396-70-9 High
Formula Si(OCH₃)₄Si(OCD₃)₄ High
Molecular Weight 152.22 g/mol 164.29 g/mol Exact
Boiling Point (1 atm) 121–122 °C120–122 °C (Projected)High*
Vapor Pressure (20°C) 12–13 mmHg (1.6–1.7 kPa)~12 mmHg Medium
Density (25°C) 1.023 g/mL~1.10 g/mL (Est.[2][3] via mass diff)High
Flash Point 26 °C (Closed Cup)~26 °C High
Hydrolytic Stability Rapidly hydrolyzesRapidly hydrolyzes High

*Note on Isotope Effect: Deuteration of methyl groups typically induces a secondary isotope effect. While heavier isotopes often raise boiling points (e.g., D₂O vs H₂O), the effect in non-hydrogen-bonding organic liquids is often negligible or slightly inverse due to molar volume changes. Researchers should treat the d12 analog as having volatility effectively identical to the parent.

Vapor Pressure Dynamics

Understanding the vapor pressure curve is vital for vacuum distillation and preventing fugitive emissions. The vapor pressure of the parent TMOS follows the Antoine Equation behavior standard for alkyl silicates.

Estimated Vapor Pressure Profile (TMOS-d12):

  • 20 °C: ~12.0 mmHg[3]

  • 25 °C: ~16.5 mmHg

  • 60 °C: ~85.0 mmHg

  • 100 °C: ~380.0 mmHg

Scientific Insight: The high vapor pressure at ambient temperature (12 mmHg) presents a significant invisible hazard. In a standard fume hood, an open vessel will rapidly generate a local atmosphere exceeding the permissible exposure limit (PEL), necessitating the use of Schlenk lines or gloveboxes.

Experimental Determination Protocols

If your specific application (e.g., GMP drug development) requires exact experimental validation of the d12 isotopologue's BP/VP, use the following self-validating protocols.

Protocol A: Micro-Siwoloboff Method (Boiling Point)

Best for: Rapid determination with minimal sample loss (<0.5 mL).

  • Preparation: Seal a standard melting point capillary tube at one end.

  • Loading: Introduce ~10 µL of TMOS-d12 into the tube.

  • Nucleation: Insert a finer capillary (open at bottom, sealed at top) into the liquid to trap a small air bubble.

  • Heating: Place in a melting point apparatus. Heat at 2°C/min.

  • Observation:

    • Onset: A rapid stream of bubbles emerges from the inner capillary.

    • Endpoint: Stop heating. The temperature at which the bubbling stops and liquid sucks back into the inner capillary is the true boiling point .

Protocol B: Isoteniscope Method (Vapor Pressure)

Best for: Generating a full T vs. P curve without mercury contamination.

  • System Prep: Connect an isoteniscope to a vacuum manifold with a digital manometer.

  • Degassing: Load TMOS-d12 into the sample bulb. Freeze with liquid nitrogen, evacuate the headspace, and thaw. Repeat 3x (Freeze-Pump-Thaw) to remove dissolved gases.

  • Equilibration: Immerse the bulb in a thermostated oil bath.

  • Measurement: Adjust the manifold pressure until the liquid levels in the U-tube arm are equal. Record Temperature (

    
    ) and Pressure (
    
    
    
    ).[3][4]
  • Validation: Plot

    
     vs 
    
    
    
    . A linear regression (
    
    
    ) confirms data integrity (Clausius-Clapeyron relation).

Safety & Toxicology: The "Blindness" Hazard

Critical Warning: TMOS and TMOS-d12 are insidious toxins. Unlike Tetraethyl orthosilicate (TEOS), which hydrolyzes to ethanol, TMOS hydrolyzes to Methanol .

  • Mechanism: Inhalation of vapors leads to accumulation of methanol in the bloodstream.

  • Deuterium Effect: The metabolite is Methanol-d4 . While the kinetic isotope effect may slightly delay metabolism to formaldehyde-d2/formic acid-d2, the end-point toxicity (optic nerve damage/blindness) remains severe.

DOT Diagram: Hydrolysis & Toxicity Pathway

HydrolysisPathway TMOS TMOS-d12 (Si(OCD3)4) Intermediate Hydrolysis Reaction TMOS->Intermediate Water Moisture (H2O/D2O) Water->Intermediate Silica Silica Gel (SiO2) Intermediate->Silica Methanol Methanol-d4 (CD3OD) Intermediate->Methanol 4 equiv. Toxicity TOXICITY: Metabolic Acidosis Optic Nerve Damage Methanol->Toxicity In Vivo

Figure 1: Hydrolysis pathway of TMOS-d12 yielding toxic Methanol-d4 upon contact with mucosal moisture.[3]

Applications in Drug Development

  • NMR Standards: TMOS-d12 is used as a zero-background silicon source for ²⁹Si NMR studies where proton signals must be eliminated.

  • Deuterated Sol-Gel Matrices: Used to encapsulate active pharmaceutical ingredients (APIs) in silica matrices for drug delivery studies, allowing proton-NMR monitoring of the drug without interference from the matrix.

References

  • Sigma-Aldrich. Tetramethyl orthosilicate (TMOS) Safety Data Sheet & Product Specification. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). Methyl silicate (Tetramethyl orthosilicate) Pocket Guide to Chemical Hazards. Retrieved from

  • PubChem. Tetramethyl orthosilicate (Compound Summary). National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. Tetramethyl-d12 orthosilicate Product Data. Retrieved from [5]

  • Arkles, B. Silicon Esters.[3] Kirk-Othmer Encyclopedia of Chemical Technology.[3] (Provides Antoine constants for alkyl silicates).

Sources

Advanced Deuterated Orthosilicates: A Technical Comparison of TMOS-d12 and TEOS-d20

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise realms of structural biology, neutron scattering, and advanced materials synthesis, the choice between Tetramethyl-d12 orthosilicate (TMOS-d12) and Tetraethyl-d20 orthosilicate (TEOS-d20) is not merely a matter of alkyl group preference—it is a decision that dictates reaction kinetics, toxicity profiles, and the resolution of analytical data.

This technical guide dissects the physicochemical and mechanistic differences between these two deuterated precursors. While both serve as high-purity sources of silica (


) with "invisible" hydrogen signatures for NMR and SANS (Small-Angle Neutron Scattering), TMOS-d12  is the reagent of choice for rapid gelation and high-density networks, whereas TEOS-d20  offers superior control for monodisperse nanoparticle synthesis and a safer toxicity profile.

Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the steric bulk of the alkoxy groups and the isotopic mass contribution. Deuteration increases the molecular weight and density compared to protic analogs, affecting the scattering length density (SLD)—a critical parameter for neutron experiments.

Comparative Data Table
FeatureTetramethyl-d12 Orthosilicate (TMOS-d12)Tetraethyl-d20 Orthosilicate (TEOS-d20)
Chemical Formula


CAS Number 80396-70-9 Specialized Synthesis (Often custom)
Molecular Weight ~164.3 g/mol ~228.4 g/mol
Hydrolysis Rate Fast (Sterically unhindered)Slow (Sterically hindered)
Byproduct Methanol-d4 (

)
Ethanol-d6 (

)
Toxicity High (Neurotoxic/Blindness)Low/Moderate (Standard solvent risk)
Boiling Point ~121–122 °C~168 °C
Primary Application Rapid sol-gel monoliths, NMR background suppressionControlled nanoparticle growth (Stöber), SANS contrast matching

Note on Isotope Effects: Deuterated compounds typically exhibit slightly higher densities and boiling points than their protic counterparts due to the greater mass of deuterium (


) vs. protium (

) and subtle changes in van der Waals forces.

Sol-Gel Kinetics & Hydrolysis Mechanisms

The core utility of these compounds relies on the Sol-Gel Process , where the precursor undergoes hydrolysis and condensation to form a silica network. The choice between TMOS-d12 and TEOS-d20 fundamentally alters the reaction window.

The Kinetic Difference
  • TMOS-d12: The methoxy groups (

    
    ) are small, offering little steric hindrance to incoming water molecules. This results in rapid hydrolysis , often requiring careful temperature control (ice bath) to prevent premature gelation or thermal runaway.
    
  • TEOS-d20: The ethoxy groups (

    
    ) provide steric shielding to the central silicon atom. Hydrolysis is significantly slower, often requiring an acid or base catalyst to proceed at a practical rate. This "slow-burn" reaction is ideal for synthesizing monodisperse nanoparticles  where nucleation and growth must be separated.
    
Reaction Pathway Diagram

The following diagram illustrates the parallel hydrolysis pathways and the critical byproducts that dictate safety protocols.

SolGelPathways TMOS TMOS-d12 Si(OCD3)4 Hydrolysis Hydrolysis (+ D2O / Catalyst) TMOS->Hydrolysis Fast Kinetics TEOS TEOS-d20 Si(OC2D5)4 TEOS->Hydrolysis Slow Kinetics Silanol Silanol Species Si(OD)x(OH)y Hydrolysis->Silanol MeOD Byproduct: Methanol-d4 (TOXIC) Hydrolysis->MeOD From TMOS EtOD Byproduct: Ethanol-d6 (Safer) Hydrolysis->EtOD From TEOS Condensation Condensation (- D2O / ROD) Silanol->Condensation Silica Silica Network (SiO2) Condensation->Silica

Caption: Comparative reaction pathways showing the kinetic distinction and byproduct generation for TMOS-d12 and TEOS-d20.

Applications in Advanced Characterization

The primary justification for the high cost of deuterated orthosilicates is their utility in Contrast Variation studies.

Small-Angle Neutron Scattering (SANS)

In SANS, the "visibility" of a molecule depends on its Scattering Length Density (SLD).

  • Contrast Matching: By adjusting the ratio of

    
     to 
    
    
    
    in the solvent, researchers can match the SLD of the solvent to that of the silica.
  • The Role of Deuterated Precursors: If one synthesizes a hybrid material (e.g., a drug loaded into a silica pore), using TMOS-d12 or TEOS-d20 allows the silica matrix itself to have a different SLD than standard silica. This enables "Zero Average Contrast" experiments where the silica shell is invisible, revealing only the encapsulated drug or protein.

NMR Spectroscopy

In


-NMR studies of sol-gel mechanisms, the massive proton signal from the alkyl groups of normal TMOS/TEOS would swamp the delicate signals of intermediate silanol species.
  • TMOS-d12/TEOS-d20 Advantage: They are "silent" in proton NMR. This allows researchers to observe the formation of trace intermediates or the dynamics of encapsulated guest molecules without spectral interference.

ContrastMatching cluster_SANS SANS Contrast Variation Principle Core Target Molecule (Drug/Protein) Shell Silica Shell (From TEOS-d20) Solvent Solvent (D2O/H2O Mix) Shell->Solvent Suspended in Match Contrast Match Point: SLD(Shell) = SLD(Solvent) Solvent->Match Adjust Ratio Result Result: Silica is INVISIBLE Only Target is detected Match->Result

Caption: Principle of Contrast Matching in SANS using deuterated silica precursors to isolate signals from encapsulated cargo.

Safety Protocols & Toxicity

The choice of precursor dictates the safety engineering required for the experiment.

TMOS-d12: The Methanol Hazard

Hydrolysis releases Methanol-d4 .

  • Risk: Methanol is metabolically converted to formate, causing metabolic acidosis and optic nerve damage (blindness). Inhalation of vapors is sufficient for toxicity.

  • Protocol: MUST be handled in a certified fume hood or glovebox. Double-gloving (Nitrile/Laminate) is recommended.

TEOS-d20: The Ethanol Advantage

Hydrolysis releases Ethanol-d6 .

  • Risk: Significantly lower. Ethanol is less toxic and metabolically safer (though still a solvent hazard).

  • Protocol: Standard fume hood procedures are sufficient. Preferred for academic labs or scale-up where strict containment is difficult.

Experimental Workflow: Synthesis of Deuterated Silica Nanoparticles

This protocol adapts the classic Stöber Method for TEOS-d20 to produce monodisperse, NMR-silent silica nanoparticles.

Reagents:

  • TEOS-d20 (

    
    )
    
  • Ethanol-d6 (

    
    ) - Crucial to prevent proton exchange
    
  • Deuterium Oxide (

    
    )[1]
    
  • Ammonium Hydroxide-d5 (

    
    ) in 
    
    
    

Step-by-Step Protocol:

  • Preparation (Glovebox/Dry Atmosphere): Ensure all glassware is baked (120°C) to remove adsorbed

    
    . Proton contamination will ruin the isotopic purity.
    
  • Solvent Mixing: In a 50 mL round-bottom flask, mix 10 mL of Ethanol-d6 with 1.5 mL of Ammonium Hydroxide-d5 (

    
    ).
    
  • Precursor Addition: Under vigorous stirring (magnetic stir bar, 500 RPM), rapidly inject 1.0 mL of TEOS-d20 .

    • Note: Rapid injection is critical for uniform nucleation.

  • Reaction: Seal the flask immediately. Stir at room temperature for 12 hours. The solution will turn opalescent white as particles form.

  • Purification: Centrifuge the suspension (10,000 RPM, 15 min). Decant the supernatant (containing unreacted ammonia and ethanol-d6).

  • Washing: Resuspend the pellet in pure Ethanol-d6 or

    
     depending on the final application. Repeat 3 times.
    

Validation:

  • DLS (Dynamic Light Scattering): Confirm particle size (typically 50–200 nm depending on ammonia concentration).

  • 
    -NMR:  Run a scan of the final suspension. It should be virtually silent, confirming the absence of proteo-contaminants.
    

References

  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text on Hydrolysis Kinetics).
  • Santa Cruz Biotechnology. (n.d.). Tetramethyl-d12 orthosilicate Product Data. Link

  • NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. (Essential for SANS contrast matching calculations). Link

  • Sigma-Aldrich. (n.d.).[2] Tetramethyl-d12-orthosilicate Safety Data Sheet (SDS). Link

Sources

Methodological & Application

Preparation of Deuterated Silica Nanoparticles using TMOS-d12: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Silica Nanoparticles

Silica nanoparticles (SiNPs) are a cornerstone of nanoscience, with wide-ranging applications in drug delivery, biomedical imaging, and catalysis.[1][2] The ability to precisely control their physical and chemical properties makes them an ideal platform for therapeutic and diagnostic applications.[3] A key challenge in the in vivo application of SiNPs is understanding their biodistribution, stability, and degradation. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, offers a powerful tool to probe these characteristics. Tetramethylorthosilicate-d12 (TMOS-d12) serves as a deuterated precursor for the synthesis of SiNPs, enabling researchers to track and quantify the nanoparticles with high sensitivity and specificity using techniques like mass spectrometry and neutron scattering.

This application note provides a comprehensive guide to the synthesis of deuterated silica nanoparticles using TMOS-d12, based on the well-established Stöber method.[4] We will delve into the mechanistic underpinnings of the sol-gel process, offer a detailed, step-by-step protocol, and discuss essential characterization techniques.

The Sol-Gel Chemistry of TMOS-d12: A Mechanistic Overview

The synthesis of silica nanoparticles from TMOS-d12 follows the same fundamental principles as the traditional Stöber process, which involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor in an alcoholic solvent, catalyzed by ammonia.[4][5]

1. Hydrolysis: The process begins with the hydrolysis of the methoxide groups (–OCD₃) of the TMOS-d12 precursor by water. This reaction is catalyzed by ammonia and results in the formation of silanol groups (Si-OH) and deuterated methanol (CD₃OH).[6][7]

2. Condensation: The newly formed silanol groups then undergo condensation reactions. This can occur in two ways: either through a water-producing condensation between two silanol groups to form a siloxane bridge (Si-O-Si), or an alcohol-producing condensation between a silanol group and a methoxide group.[8][9] These condensation reactions lead to the formation of a three-dimensional silica network, which constitutes the core of the nanoparticle.[10]

The size of the resulting nanoparticles is influenced by several factors, including the concentrations of TMOS-d12, water, and ammonia, as well as the reaction temperature.[11] Generally, higher concentrations of water and ammonia lead to larger particles.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the preparation of deuterated silica nanoparticles.

G cluster_0 Solution Preparation cluster_1 Nanoparticle Formation cluster_2 Purification & Collection cluster_3 Characterization A Mix Ethanol, Water, & Ammonium Hydroxide B Add TMOS-d12 (Precursor) A->B C Hydrolysis & Condensation (Stirring for 24h) B->C Initiates Nucleation & Growth D Centrifugation C->D E Wash with Ethanol & Water (Repeat) D->E F Dry Nanoparticles (e.g., in oven at 80°C) E->F G Characterize Size, Morphology, & Deuteration Level F->G

Caption: Workflow for the synthesis of deuterated silica nanoparticles.

Materials and Equipment

Reagent/Equipment Specifications Supplier (Example)
Tetramethylorthosilicate-d12 (TMOS-d12)98 atom % DSigma-Aldrich
Ethanol (C₂H₅OH)Absolute, ≥99.8%Merck
Ammonium Hydroxide (NH₄OH)28-30% solution in waterSigma-Aldrich
Deionized WaterHigh purityMillipore
Magnetic Stirrer with Stir Bars--
CentrifugeCapable of >10,000 rpm-
Oven or Vacuum OvenFor drying-

Detailed Experimental Protocol

This protocol is designed to produce deuterated silica nanoparticles with a diameter in the range of 30-50 nm. The final particle size can be tuned by adjusting the concentration of ammonia.[12]

1. Reaction Setup:

  • In a clean, dry flask, combine 16.75 mL of absolute ethanol, a specific volume of deionized water (this can be varied to control size), and the desired amount of ammonium hydroxide solution (e.g., 0.3-1.0 mL).[12]

  • Place a magnetic stir bar in the flask and begin stirring at room temperature to ensure a homogeneous solution.

2. Initiation of Nanoparticle Formation:

  • While the solution is stirring, add 0.5 mL of TMOS-d12 dropwise to the mixture.[12]

  • A milky white suspension should begin to form, indicating the nucleation and growth of silica nanoparticles.

3. Reaction and Aging:

  • Allow the reaction to proceed under continuous stirring for 24 hours at room temperature.[12][13] This aging step is crucial for the complete hydrolysis and condensation of the precursor and for the growth of uniform nanoparticles.

4. Nanoparticle Purification:

  • After 24 hours, stop the stirring and transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the silica nanoparticles.[13]

  • Carefully decant the supernatant.

  • Resuspend the nanoparticle pellet in absolute ethanol and vortex or sonicate to disperse the particles.

  • Repeat the centrifugation and washing steps at least three times with ethanol and then twice with deionized water to remove any unreacted reagents and byproducts.

5. Drying:

  • After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and transfer it to a suitable container.

  • Dry the nanoparticles in an oven at 80°C overnight or until a fine white powder is obtained.[14] Alternatively, lyophilization (freeze-drying) can be used to obtain a more easily dispersible powder.

Characterization of Deuterated Silica Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the deuterated silica nanoparticles.

Technique Purpose Expected Results
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.Monodisperse population with a size range of 30-50 nm, depending on the synthesis conditions.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the morphology, size, and uniformity of the nanoparticles.[15]Spherical, non-aggregated nanoparticles with a smooth surface.[16]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical composition and the presence of Si-O-Si bonds.[15]Characteristic peaks for Si-O-Si stretching and bending, and the absence of C-D peaks from unreacted TMOS-d12.
X-ray Diffraction (XRD) To determine the amorphous nature of the silica.[15]A broad peak characteristic of amorphous silica.
Mass Spectrometry (e.g., SIMS, ICP-MS) To confirm the incorporation of deuterium and to quantify the level of deuteration.Detection of silicon isotopes and a significant deuterium signal.
Thermogravimetric Analysis (TGA) To assess the thermal stability and the presence of residual organic groups.[9]A weight loss profile corresponding to the removal of adsorbed water and silanol groups.

Troubleshooting Guide

Problem Possible Cause Solution
Large or aggregated nanoparticles - High concentration of TMOS-d12- Insufficient stirring- Inadequate washing- Decrease the concentration of the precursor.- Ensure vigorous and continuous stirring during the reaction.- Increase the number of washing steps with ethanol and water.
Broad size distribution - Inhomogeneous mixing of reagents- Fluctuation in reaction temperature- Add the TMOS-d12 precursor slowly and dropwise.- Maintain a constant reaction temperature.
Low yield of nanoparticles - Incomplete hydrolysis or condensation- Insufficient centrifugation speed or time- Ensure the correct concentrations of water and catalyst are used.- Increase the centrifugation speed and/or time to effectively pellet the nanoparticles.

Conclusion

The use of TMOS-d12 in a modified Stöber synthesis provides a reliable and reproducible method for producing deuterated silica nanoparticles. These isotopically labeled nanoparticles are invaluable tools for researchers in drug development and materials science, enabling precise tracking and quantification in complex biological systems. By carefully controlling the reaction parameters outlined in this guide, scientists can synthesize high-quality deuterated silica nanoparticles tailored to their specific research needs.

References

  • Synthesis of silica nanoparticles by sol-gel method? - ResearchGate. (2023, May 12). Retrieved from [Link]

  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor - IOSR Journal. (2025, March 9). Retrieved from [Link]

  • Fast nucleation for silica nanoparticle synthesis using a sol–gel method - RSC Publishing. (n.d.). Retrieved from [Link]

  • Structural, Optical, and Morphological Characterization of Silica Nanoparticles Prepared by Sol-Gel Process - DergiPark. (2022, November 9). Retrieved from [Link]

  • Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Stöber process - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Size Controlled Spherical Silica Nanoparticles via Sol-Gel Process within Hydrophilic Solvent - :: Journal of the Korean Ceramic Society. (2017, January 31). Retrieved from [Link]

  • Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC. (2022, May 18). Retrieved from [Link]

  • Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents | Scilit. (n.d.). Retrieved from [Link]

  • Silica nanoparticles synthesis using Stober method with size rang 30-50 nm? (2020, November 28). Retrieved from [Link]

  • Biological Applications of Silica-Based Nanoparticles - MDPI. (n.d.). Retrieved from [Link]

  • Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC. (n.d.). Retrieved from [Link]

  • Stöber synthesis of monodispersed luminescent silica nanoparticles for bioanalytical assays. (n.d.). Retrieved from [Link]

  • Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor - MDPI. (n.d.). Retrieved from [Link]

  • Preparation of Silica Nanoparticles via Two-Step Process Utilizing Mixed Chlorosilane Residues - SciSpace. (n.d.). Retrieved from [Link]

  • Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Engineering Stöber Silica Nanoparticles: Insights into the Growth Mechanism and Development of Silica-Based Nanostructures for - ddd-UAB. (n.d.). Retrieved from [Link]

  • Hydrolysis and condensation reactions in sol–gel processes employing citric acid. (n.d.). Retrieved from [Link]

  • Synthesis of Monodisperse Silica Nanoparticles Dispersable in Non‐Polar Solvents. (2025, August 10). Retrieved from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved from [Link]

  • Preparation of silica nanoparticles: Determination of the optimal synthesis conditions for small and uniform particles | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis of dendritic mesoporous silica nanoparticles by ultrasonic assisted microchannel continuous flow reaction - RSC Publishing. (n.d.). Retrieved from [Link]

  • Characterization of synthesized Silica nanoparticles by (A) XRD; (B) FTIR - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of Silica Nanoparticles for Drug Delivery in Cardiovascular Disease - PubMed. (2023, October 1). Retrieved from [Link]

  • B.1 Hydrolysis and condensation reactions (SL) - YouTube. (2015, May 14). Retrieved from [Link]

  • Structural verification and optical characterization of SiO2–Au–Cu2O nanoparticles - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • (PDF) Influence of the hydrolysis and condensation time on the preparation of hybrid materials - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Low-Background Fused Silica for Neutron Scattering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a comprehensive technical guide for the synthesis and validation of low-background silica glass, specifically optimized for neutron scattering applications (SANS, diffraction). Audience: Materials scientists, biophysicists, and drug development professionals. Key Outcome: Production of glass cells/substrates with minimal incoherent scattering (low hydrogen) and minimal absorption (boron-free), enabling high-signal-to-noise ratio detection of dilute biological samples.

Introduction: The Physics of Background Noise

In neutron scattering, the signal-to-noise ratio (SNR) is often limited by the sample environment rather than the sample itself. Standard laboratory glassware (borosilicate) and even standard quartz contain elements that are detrimental to neutron experiments.

The Enemy: Incoherent Scattering and Absorption

Two physical processes in glass degrade neutron data:

  • Parasitic Absorption (

    
    B):  Boron-10 has a massive absorption cross-section (
    
    
    
    barns). Even trace amounts of boron (common in Pyrex/Borosilicate) will attenuate the beam significantly, heating the sample and reducing flux.
  • Incoherent Scattering (

    
    H):  Hydrogen has one of the highest incoherent scattering cross-sections (
    
    
    
    barns). This creates a flat, isotropic background "fog" that obscures weak coherent scattering signals from the sample (e.g., proteins, lipids).
Material Selection Logic

To maximize neutron transmission and minimize background, the glass matrix must be composed of elements with low absorption and low incoherent scattering.

Table 1: Neutron Cross-Section Data for Glass Constituents

ElementIsotope

(barns)

(barns)

(barns)
Impact on Experiment
Silicon

Si
2.160.004 0.17Ideal Matrix (Transparent)
Oxygen

O
4.230.0008 0.0002Ideal Matrix (Transparent)
Boron

B
1.441.70767.0 Fatal (Beam Stop)
Hydrogen

H
1.7680.27 0.33High Noise (Background Fog)

Conclusion: The ideal material is Synthetic Fused Silica (


)  with < 1 ppm OH content  and zero Boron . This corresponds to commercial grades like Suprasil 300 or Infrasil 301.

Synthesis Protocol: Low-OH Fused Silica

While industrial synthesis uses flame hydrolysis (CVD), a Sol-Gel approach is often preferred in research settings for creating custom shapes or coatings with ultra-high purity. The critical step in this protocol is the Chemical Dehydration (Chlorination) to remove silanol (Si-OH) groups.

Reagents and Precursors
  • Precursor: Tetraethyl orthosilicate (TEOS), 99.999% trace metals basis.

  • Solvent: Ethanol (absolute).

  • Catalyst: HCl (0.1 M) for hydrolysis; Ammonia (0.1 M) for gelation.

  • Dehydration Agent: Thionyl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
Workflow Diagram

SynthesisWorkflow Precursors Precursors (TEOS + EtOH + H2O) Hydrolysis Hydrolysis (Acid Catalyst) Precursors->Hydrolysis Sol Sol Formation Hydrolysis->Sol Gelation Gelation (Base Catalyst) Sol->Gelation Drying Drying (Xerogel Formation) Gelation->Drying Dehydration CRITICAL STEP: Chlorination (Remove Si-OH) Drying->Dehydration Porous Gel Sintering Sintering (1200°C, Vacuum) Dehydration->Sintering Cl-doped SiO2 Glass Low-Background Fused Silica Sintering->Glass

Figure 1: Sol-Gel synthesis workflow emphasizing the critical dehydration step for neutron applications.[1]

Detailed Step-by-Step Protocol
Phase 1: Sol-Gel Formation[1]
  • Mixing: Mix TEOS and Ethanol in a 1:4 molar ratio under dry nitrogen atmosphere.

  • Hydrolysis: Add 0.1 M HCl dropwise while stirring. The water:TEOS ratio (

    
    ) should be kept low (
    
    
    
    ) to favor linear polymerization.
  • Gelation: Adjust pH to ~6.0 using dilute Ammonia to induce gelation. Pour into mold (e.g., Teflon) immediately.

  • Aging: Allow the gel to age for 48 hours at room temperature to strengthen the silica network.

Phase 2: Drying (Xerogel Formation)
  • Solvent Exchange: Wash the gel with pure ethanol 3 times to remove water and unreacted precursors.

  • Slow Drying: Dry in an oven, ramping from 25°C to 120°C over 7 days. Note: Rapid drying causes cracking due to capillary stress.

Phase 3: Dehydration (The "Neutron-Grade" Step)

This step removes the hydrogen (as OH groups) that ruins neutron data.

  • Furnace Setup: Place the porous xerogel in a quartz tube furnace.

  • Calcination: Heat to 800°C under Oxygen flow to remove organic residues (carbon).

  • Chlorination: Switch gas flow to Chlorine (

    
    )  or Thionyl Chloride (
    
    
    
    )
    saturated carrier gas (He/Ar).
    • Temp: 800°C - 1000°C.

    • Time: 2 - 4 hours.[2]

    • Mechanism:

      
      .
      
    • Result: The -OH groups are replaced by -Cl, which has a negligible neutron scattering cross-section compared to H.

Phase 4: Sintering (Consolidation)
  • Dechlorination: Ramp to 1100°C under Helium/Oxygen flow to remove excess chlorine (optional, prevents bubbling).

  • Vitrification: Ramp to 1200°C - 1400°C under Vacuum (

    
     mbar).
    
  • Hold: Hold for 2 hours until the gel collapses into fully dense, transparent glass.

Characterization and Validation

Before using the glass for neutron experiments, it must be validated.

FTIR Spectroscopy (OH Quantification)

The "water peak" in silica is a sharp overtone band at 3673 cm


  (approx. 2.72 

m).
  • Protocol: Measure transmission (

    
    ) of a polished slab (thickness 
    
    
    
    in cm).
  • Calculation: Use the Beer-Lambert law.

    
    
    
    • 
       L/(mol[1]·cm) is the extinction coefficient.
      
  • Pass Criteria: For SANS,

    
     (Suprasil 300 grade). Standard UV-silica often has 1000 ppm, which is unacceptable.
    
Neutron Transmission Test

Directly measure the transmission of the empty cell in a neutron beam.

  • Expected Transmission:

    
    
    
  • Macroscopic Cross-Section (

    
    ): 
    
    • Pure

      
       (Low OH): 
      
      
      
      .
    • Borosilicate (Pyrex):

      
       (due to Boron).
      
    • High-OH Silica:

      
       (due to Hydrogen).
      
Neutron Interaction Logic Diagram

NeutronLogic Source Incident Neutron Beam (Flux I0) Sample Glass Sample Si/O Matrix Impurity (H) Impurity (B) Source->Sample Signal Coherent Scattering (Structural Data) Sample:Si->Signal Coherent Noise Incoherent Background (Isotropic Fog) Sample:OH->Noise High H cross-section Loss Absorption (Beam Attenuation) Sample:B->Loss High B absorption Detector Detector Signal->Detector Desired Data Noise->Detector Reduces SNR

Figure 2: Logical flow of neutron interaction. Hydrogen impurities create noise; Boron impurities cause signal loss.

Application in Drug Development (SANS)

Low-background silica is critical when studying Lipid Nanoparticles (LNPs) or Monoclonal Antibodies (mAbs) .

  • Contrast Matching: In SANS, we often use mixtures of

    
     and 
    
    
    
    to match the scattering length density (SLD) of the solvent to the glass.
  • The "Zero-Background" Cell: By using low-OH silica, the cell itself becomes effectively "invisible" in the neutron beam.

  • Protocol:

    • Load protein solution (0.5 - 5 mg/mL) into the custom Low-OH silica cell.

    • Measure scattering intensity

      
      .
      
    • Subtract empty cell background.

    • Result: Because the cell background is flat and low, the subtraction is clean, revealing low-Q structural features (radius of gyration, aggregation state) without artifacts.

References

  • Heraeus Conamic. (2021). Suprasil® 300 / 3001 / 3002 Data Sheet. Retrieved from [Link]

  • NIST Center for Neutron Research. (2003). Neutron Scattering Lengths and Cross Sections. Retrieved from [Link]

  • Davis, K. M., et al. (1996). "Quantitative infrared spectroscopic measurement of hydroxyl concentrations in silica glass." Journal of Non-Crystalline Solids, 203, 27-36.
  • Sears, V. F. (1992).[3] "Neutron scattering lengths and cross sections." Neutron News, 3(3), 26-37.[3]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Mildner, D. F. R., et al. (2001). "Transmission of neutron guides with microstructure." Nuclear Instruments and Methods in Physics Research Section A, 457(3), 546-557.

Sources

Application Note: High-Temperature and Kinetic NMR Applications of Tetramethyl-d12 Orthosilicate (TMOS-d12)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Standard NMR referencing relies heavily on Tetramethylsilane (TMS).[1][2] However, TMS is fundamentally flawed for two critical application classes:

  • High-Temperature Studies (>30°C): With a boiling point of 26.5°C, TMS volatilizes rapidly, leading to signal loss, pressure buildup in sealed tubes, and concentration drift.

  • Silicon Kinetics (Sol-Gel): In analyzing siloxane polymerization, the reference must be chemically distinct yet spectrally relevant, without obscuring the proton window of the analytes.

The Solution: Tetramethyl-d12 orthosilicate (TMOS-d12) , formula Si(OCD₃)₄, serves as a robust alternative. With a boiling point of ~121°C and a chemically inert profile (under anhydrous conditions), it provides a stable internal reference for


Si, 

C, and high-temperature

H NMR (via lock or residual signal) where TMS fails.

Part 2: Physicochemical Profile & Technical Logic

To validate TMOS-d12 as a standard, we must compare it against the incumbent (TMS) and aqueous standards (DSS).

Table 1: Comparative Properties of NMR Standards
PropertyTMS (Tetramethylsilane)TMOS-d12 (Tetramethyl-d12 orthosilicate)DSS (Reference)
Formula Si(CH₃)₄Si(OCD₃)₄(CH₃)₃Si(CH₂)₃SO₃Na
Boiling Point 26.5°C (Volatile)121°C (Stable)N/A (Solid salt)

Si Shift
0.0 ppm (Primary Ref)-78.5 ppm (Secondary Ref)*1.53 ppm

H Signal
0.0 ppm (Strong Singlet)Silent (Deuterated)0.0 ppm

C Signal
0.0 ppm~51.0 ppm (Septet)-
Solubility Organics (CDCl₃, etc.)Organics, MethanolWater/DMSO
Stability InertHydrolytically Unstable Stable

*Note: Chemical shift values can vary slightly based on solvent and concentration. The -78.5 ppm value is referenced against TMS in CDCl₃.

Mechanistic Causality: Why TMOS-d12?
  • Thermal Headspace Management: In variable temperature (VT) NMR at 80°C, TMS exists almost entirely in the gas phase of the NMR tube (headspace), reducing the lock signal stability and reference integral. TMOS-d12 remains in the liquid phase, ensuring consistent concentration relative to the analyte.

  • Spectral Simplification (The "d12" Effect): In

    
    H NMR studies of polymers, the strong singlet of non-deuterated TMOS (methyl protons) would dominate the spectrum. TMOS-d12 is "invisible" in the proton channel, allowing for artifact-free integration of analyte peaks, while still providing a 
    
    
    
    H lock signal if used as a co-solvent.

Part 3: Experimental Protocols

Protocol A: High-Temperature Internal Referencing ( C / Si)

Objective: Establish a stable chemical shift reference for samples run between 40°C and 100°C.

Safety Critical: TMOS and TMOS-d12 are severe eye hazards . Vapors can cause irreversible blindness. All handling must occur in a fume hood with butyl rubber gloves and safety goggles.

Workflow Diagram:

G Start Sample Preparation Dry Drying Step (Remove H2O) Start->Dry Critical Add Add TMOS-d12 (1-2 drops / 0.5mL) Dry->Add In Glovebox/N2 Seal Seal Tube (Flame or Teflon) Add->Seal Acq Acquire Spectrum (Set Temp > 40°C) Seal->Acq Ref Reference Correction (Set TMOS-d12 to -78.5 ppm) Acq->Ref

Figure 1: Workflow for preparing high-temperature NMR samples using TMOS-d12. Note the emphasis on moisture removal to prevent hydrolysis.

Step-by-Step Methodology:

  • Anhydrous Preparation: Ensure the analyte and primary solvent (e.g., Toluene-d8, DMSO-d6) are strictly anhydrous. Presence of water will hydrolyze TMOS-d12 into Methanol-d4 and Silica (

    
    ), appearing as a broad hump in the baseline.
    
  • Doping: Add the analyte to the NMR tube. Add TMOS-d12.

    • Concentration: Target approx. 1% v/v. For a 600 µL sample, add 5-10 µL of TMOS-d12.

  • Sealing: For temperatures > solvent boiling point, use a pressure-rated J. Young valve tube. For standard high-temp work (<100°C), a standard cap sealed with Parafilm is sufficient, though flame-sealing is preferred for long-term stability.

  • Acquisition:

    • Allow the sample to equilibrate at the target temperature (e.g., 80°C) for at least 10 minutes inside the probe to stabilize the lock.

    • Acquire

      
      Si or 
      
      
      
      C data.[3]
  • Referencing:

    • Identify the TMOS-d12 peak.

    • 
      Si:  Set the TMOS signal to -78.5 ppm .
      
    • 
      C:  Set the TMOS methyl carbon signal (septet) to 51.0 ppm .
      
Protocol B: Monitoring Sol-Gel Kinetics (Hydrolysis & Condensation)

Objective: Use TMOS-d12 as a reactant tracer to monitor the hydrolysis rate of orthosilicates without proton interference.

The "Q" Notation Logic: In Silicon NMR, species are denoted by "Q" (Quaternary oxygen).

  • Q0: Monomer (TMOS-d12)

  • Q1: End group (Dimer)

  • Q2: Linear middle group

  • Q3: Branching point

  • Q4: Fully crosslinked network

Reaction Pathway Visualization:

SolGel TMOS TMOS-d12 (Q0) -78.5 ppm Hydrolysis + H2O / Catalyst TMOS->Hydrolysis Silanol Si(OH)(OCD3)3 (Intermediate) Hydrolysis->Silanol Fast Dimer Dimer (Q1) ~ -85 to -88 ppm Silanol->Dimer Condensation Polymer Polymer Network (Q3/Q4) -100 to -110 ppm Dimer->Polymer Aging

Figure 2: The evolution of Silicon species during sol-gel processing. TMOS-d12 allows tracking of the Q0 consumption without


H background interference.

Methodology:

  • Baseline Acquisition: Acquire a single-pulse

    
    Si spectrum of pure TMOS-d12 to establish the Q0 integral (
    
    
    
    ).
  • Reaction Initiation: Inject the catalyst (acid/base) and water into the NMR tube containing TMOS-d12. Shake vigorously.

  • Kinetic Loop:

    • Set up a "pseudo-2D" experiment (arrayed time series).

    • Pulse Program: zg (inverse gated decoupling recommended to suppress NOE for quantitative accuracy, though relaxation delays must be long, typically 10-30s for Si).

    • Tip: Use Cr(acac)₃ (Chromium acetylacetonate) as a relaxation agent (0.05 M) to shorten

      
       relaxation times from minutes to seconds, allowing faster sampling rates.
      
  • Analysis: Integrate the decay of the -78.5 ppm peak (Q0) and the growth of the -85 ppm (Q1) and -95 ppm (Q2) regions.

Part 4: Safety & Stability (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, you must recognize the failure modes.

The "Blindness" Risk: Unlike TEOS (Tetraethyl orthosilicate), which hydrolyzes to ethanol, TMOS hydrolyzes to Methanol . More critically, direct exposure to TMOS vapors causes the cornea to become opaque (corneal necrosis) due to silica deposition on the eye tissue.

  • Control: Never use TMOS-d12 on an open bench.

  • Disposal: Quench excess TMOS-d12 with aqueous NaOH to force full hydrolysis to safe silicate salts before disposal.

The "Hydrolysis" Artifact: If your "Internal Standard" peak at -78.5 ppm begins to broaden or split, or if you see a growing peak at ~49 ppm in the


C spectrum (Methanol-d4), your sample is wet.
  • Validation Check: The presence of Methanol-d4 confirms the standard is degrading. The integral of the standard is no longer reliable for quantitation.

Part 5: References

  • IUPAC Recommendations 2001. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, Vol. 73, No. 11, pp. 1795–1818. [Link]

  • Rakiewicz, E. F., et al. (1998). "Silicon-29 NMR study of the hydrolysis and condensation of tetramethylorthosilicate." Journal of Non-Crystalline Solids. [Link]

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 12682, Tetramethyl orthosilicate." PubChem. [Link]

  • Hoffman, R. E. (2006). "Standardization of chemical shifts of TMS and solvent signals in NMR solvents."[1] Magnetic Resonance in Chemistry. [Link]

Sources

Advanced Protocol: Fabrication of Low-Loss Deuterated Silica Optical Coatings via Sol-Gel Processing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Infrared Absorption Challenge

Standard silica (


) optical coatings synthesized via sol-gel processing suffer from intrinsic optical losses in the near-infrared (NIR) and mid-infrared (MIR) regions, specifically around the telecommunications windows (1.3 

m and 1.55

m). These losses are primarily driven by the vibrational overtones of hydroxyl (O-H) and organic (C-H) impurities remaining within the matrix.
  • O-H Stretching: Fundamental at ~2.7

    
    m 
    
    
    
    First overtone at ~1.38
    
    
    m.
  • C-H Stretching: Fundamental at ~3.3-3.5

    
    m 
    
    
    
    Overtones interfere in the 1.1–1.6
    
    
    m range.
The Deuteration Solution

By substituting hydrogen (


) with its heavier isotope, deuterium (

), we utilize the Isotope Effect to shift these vibrational absorption bands to lower frequencies (longer wavelengths), effectively clearing the NIR optical window.

Using Tetradeuteromethoxysilane (


)  as the precursor, combined with fully deuterated solvents and water (

), allows for the fabrication of "heavy" silica coatings.
  • O-D Stretching: Shifts to ~3.7

    
    m.
    
  • C-D Stretching: Shifts to ~4.4

    
    m.
    

This protocol details the rigorous "Total Deuteration" workflow required to synthesize these coatings. Crucially, this process is intolerant to atmospheric moisture; a single exposure to ambient humidity (


) will initiate H/D exchange, compromising the low-loss properties. 

Material Science Principles

The "All-Deuterated" Chemistry

The sol-gel transition relies on hydrolysis and condensation.[1][2] To maintain isotopic purity, every hydrogen source must be eliminated.

Hydrolysis Reaction (Deuterated):



Condensation Reaction:



If standard water (


) or methanol (

) is introduced, rapid proton exchange occurs, forming Si-OH groups and defeating the purpose of the expensive deuterated precursor.
Comparison of Vibrational Modes
Bond TypeFundamental Absorption (

m)
First Overtone (

m)
Impact on Telecom Bands (1.3-1.55

m)
O-H ~2.73~1.38High Loss (Direct overlap)
O-D ~3.70~1.85Low Loss (Transparent window)
C-H ~3.40~1.70Moderate Loss (Tail overlap)
C-D ~4.60~2.30Negligible Loss

Experimental Protocol

Phase 1: Materials & Environment Preparation

Requirement: All steps prior to curing must be performed in a Nitrogen-purged Glovebox (Relative Humidity < 5 ppm).

Reagents:

  • Precursor: Tetradeuteromethoxysilane (

    
    ), >99 atom % D.
    
  • Solvent: Methanol-d4 (

    
    ), >99.8 atom % D.
    
  • Hydrolysis Agent: Deuterium Oxide (

    
    ), >99.9 atom % D.
    
  • Catalyst: Deuterated Hydrochloric Acid (

    
    ) in 
    
    
    
    (typically 35 wt%). Note: If DCl is unavailable, Acetyl Chloride added to
    
    
    generates
    
    
    and acetic acid-d in situ.
Phase 2: Sol Synthesis Workflow

Step 1: Precursor Dilution

  • In the glovebox, measure 5.0 g of

    
     into a clean Teflon or PP beaker.
    
  • Add 15.0 mL of Methanol-d4 (

    
    ).
    
  • Stir magnetically for 10 minutes to ensure homogeneity.

Step 2: Catalyst Preparation

  • Prepare a 0.1 M

    
     solution using 
    
    
    
    .
  • Critical: Do not use standard HCl.

Step 3: Hydrolysis

  • Slowly add the acidified

    
     to the precursor solution dropwise under vigorous stirring.
    
  • Molar Ratio Target: Si :

    
     : Solvent = 1 : 4 : 4.
    
  • Seal the container immediately to prevent solvent evaporation and ambient moisture ingress (even within the glovebox, cross-contamination is a risk).

  • Aging: Allow the sol to age at room temperature for 24 hours. The solution should remain clear.

Phase 3: Coating Deposition

Substrate: Fused Silica or Silicon wafers (cleaned via oxygen plasma outside the box, then immediately transferred to the glovebox vacuum antechamber).

Spin Coating Parameters:

  • Dispense the deuterated sol through a 0.2

    
    m PTFE syringe filter (to remove particulates).
    
  • Spin Cycle:

    • Step 1: 500 RPM for 5 seconds (Spread).

    • Step 2: 2500 RPM for 30 seconds (Thinning/Evaporation).

  • Note: The evaporation of

    
     is rapid; ensure the spin bowl is exhausted but the environment remains dry 
    
    
    
    .
Phase 4: Densification & Curing

To convert the gel to a dense oxide glass, thermal treatment is required.

  • Soft Bake: 100°C for 15 mins (Hotplate inside glovebox).

  • Hard Bake (Furnace):

    • Transfer samples to a tube furnace.

    • Atmosphere: Flowing Dry Nitrogen or Argon (Critical to prevent re-hydroxylation from air moisture at high temps).

    • Ramp: 5°C/min to 500°C.

    • Dwell: 2 hours at 500°C.

    • Cool: Natural cooling to <100°C under inert gas flow.

Visualization of Workflow

DeuteratedCoatingWorkflow cluster_chem Chemistry Mechanism RawMat Raw Materials Si(OCD3)4 + CD3OD + D2O Glovebox Environment Control N2 Glovebox (<5ppm H2O) RawMat->Glovebox Load via Antechamber SolSyn Sol Synthesis Hydrolysis & Aging Glovebox->SolSyn Mix & Stir SpinCoat Spin Coating Deposition on Substrate SolSyn->SpinCoat Filter & Dispense Curing Thermal Curing 500°C under Dry N2 SpinCoat->Curing Soft Bake Transfer FinalProd Deuterated Silica Low-Loss Coating Curing->FinalProd Densification Hydrolysis Hydrolysis: Si-OCD3 + D2O -> Si-OD Condensation Condensation: Si-OD + DO-Si -> Si-O-Si Hydrolysis->Condensation

Figure 1: End-to-end workflow for deuterated silica fabrication, emphasizing environmental isolation.

Characterization & Validation

To validate the success of the deuteration, you must confirm the absence of O-H bonds.

FTIR Spectroscopy Analysis

Perform Transmission or ATR-FTIR analysis.

Frequency (

)
AssignmentTarget Observation
3200 - 3700 O-H StretchingMUST BE ABSENT (or <1% of standard)
2400 - 2700 O-D StretchingStrong Peak (Confirms deuteration)
1000 - 1200 Si-O-Si NetworkStrong Peak (Structural integrity)
~960 Si-OH / Si-O-Shifted to ~940-950 due to isotope mass
Optical Loss Measurement

Using Cavity Ring-Down Spectroscopy (CRDS) or a spectrophotometer at 1550 nm:

  • Standard Sol-Gel Silica: Loss ~ 0.5 - 2.0 dB/cm.

  • Deuterated Sol-Gel Silica: Target Loss < 0.1 dB/cm.

Troubleshooting Guide

Issue: Appearance of O-H peak in FTIR after curing.

  • Cause: Re-hydroxylation during the transfer from glovebox to furnace, or impure

    
     gas during firing.
    
  • Fix: Use a sealed transfer vessel or a furnace integrated into the glovebox. Ensure process gas passes through a moisture trap.

Issue: Film cracking.

  • Cause: Rapid evaporation of

    
     (which is more volatile than some higher alcohols) or excessive thickness.
    
  • Fix: Reduce spin speed ramp rate; dilute sol further with

    
    ; keep film thickness < 500 nm per layer.
    

Issue: Haze / Scattering.

  • Cause: Phase separation or particulate contamination.

  • Fix: Ensure 0.2

    
    m filtration; verify miscibility of 
    
    
    
    and precursor (ensure sufficient
    
    
    is used as co-solvent).

References

  • H. Schmidt. "Sol-gel chemistry for optical coatings." Journal of Sol-Gel Science and Technology, 2003. Link

  • R. M. Almeida. "Spectroscopy of Sol-Gel Derived Silica-Based Films." Journal of Sol-Gel Science and Technology, 2002. Link

  • K. T. V. Grattan et al. "Deuterated Sol-Gel Optical Waveguides." Electronics Letters, 1994.
  • Lawrence Livermore National Laboratory. "Sol-Gel Optical Coatings for High-Power Lasers." LLNL Review. Link

  • Sigma-Aldrich. "Tetradeuteromethoxysilane Product Specification." Link

Sources

Application Note: High-Fidelity Synthesis of Deuterated Silica via Base-Catalyzed Condensation of TMOS-d12

Author: BenchChem Technical Support Team. Date: February 2026


)

Part 1: Core Directive & Scientific Rationale

Executive Summary

This guide details the protocol for the base-catalyzed hydrolysis and condensation of Tetramethyl-d12 orthosilicate (TMOS-d12) . Unlike standard silanes, TMOS-d12 is utilized almost exclusively for two high-value applications:

  • NMR-Silent Backgrounds: Creating silica nanoparticles or gels for solid-state NMR studies where proton (

    
    H) background signals must be eliminated.
    
  • Neutron Scattering (SANS): Tuning the scattering length density (SLD) of the silica matrix to match solvents, rendering the silica "invisible" to neutrons to study adsorbed species.

Critical Insight: The primary failure mode in this protocol is not chemical (failure to condense) but isotopic (H/D exchange). Using TMOS-d12 with standard reagents (


, 

,

) is chemically functional but economically wasteful, as the unique deuterated methyl groups are lost as mixed-isotope methanol (

). To maximize value, this protocol mandates a fully deuterated ecosystem (

,

,

).
Chemical Mechanism

The base-catalyzed Stöber process involves two competing reaction steps: Hydrolysis and Condensation. In a deuterated environment, the kinetics shift slightly due to the Kinetic Isotope Effect (KIE), generally slowing rates by a factor of 1.2–1.5x compared to protic systems.

1. Hydrolysis (Rate Limiting in Acid, Fast in Base):



Note: The expensive deuterium atoms in the methoxy groups are released as Methanol-d4.

2. Water Condensation:



3. Alcohol Condensation:



Mechanistic Visualization

The following diagram illustrates the pathway from precursor to colloidal network, highlighting the isotopic preservation flow.

G TMOS TMOS-d12 Si(OCD3)4 Hydrolysis Hydrolysis (Fast) TMOS->Hydrolysis D2O D2O (Deuterium Oxide) D2O->Hydrolysis Catalyst Catalyst (ND3 in D2O) Catalyst->Hydrolysis pH > 9 Silanol Deuterated Silanol Si(OD)4 Hydrolysis->Silanol Byproduct Byproduct CD3OD Hydrolysis->Byproduct Condensation Condensation (Base Catalyzed) Silanol->Condensation Nucleation Nucleation (Critical Supersaturation) Condensation->Nucleation Growth Particle Growth (Ostwald Ripening) Nucleation->Growth Growth->Byproduct Release Final Deuterated Silica (SiO2 Network) Growth->Final

Figure 1: Reaction pathway for base-catalyzed condensation of TMOS-d12 in a fully deuterated environment.

Part 2: Experimental Protocol

Critical Materials & Equipment

To ensure isotopic integrity (E-E-A-T principle: Trustworthiness), all glassware must be oven-dried to remove adsorbed atmospheric moisture (


).
ComponentSpecificationPurpose
Precursor TMOS-d12 (≥99 atom % D)Deuterated silica source.
Solvent Methanol-d4 (≥99.8 atom % D)Solvent matching the leaving group to prevent transesterification.
Hydrolysis Agent Deuterium Oxide (

, ≥99.9 atom % D)
Oxygen donor; ensures Si-OD formation.
Catalyst Ammonia-d3 (

) in

(25 wt%)
Base catalyst. Avoid

to prevent proton contamination.
Reaction Vessel PTFE or PolypropyleneAvoids sodium leaching from glass; prevents silica etching at high pH.
Step-by-Step Methodology
Phase 1: System Preparation (Proton Exclusion)
  • Desorption: Bake all glassware and stir bars at 120°C for 4 hours. Cool in a desiccator containing activated silica gel or

    
    .
    
  • Inert Atmosphere: If possible, perform the mixing in a glovebox or under a dry nitrogen stream to minimize atmospheric humidity ingress.

Phase 2: Sol Preparation (The "A" Solution)

Target: 50 mL Total Volume, [Si] ≈ 0.2 M

  • In the reaction vessel, combine:

    • 35.0 mL Methanol-d4

    • 5.0 mL Deuterium Oxide (

      
      )
      
  • Add 2.0 mL of Deuterated Ammonia (

    
    ) solution.
    
  • Tech Tip: Allow this mixture to equilibrate at the target temperature (usually 25°C or 50°C) for 10 minutes. Temperature stability is crucial for monodispersity.

Phase 3: Precursor Injection & Condensation
  • Injection: Rapidly add 3.0 mL of TMOS-d12 to the stirring solution.

    • Why Rapid? Slow addition changes the supersaturation curve, leading to secondary nucleation and polydisperse particles.

  • Induction: The solution will remain clear for an induction period (typically 1–5 minutes depending on [Base]).

  • Opalescence: The appearance of a bluish hue (Tyndall effect) indicates nucleation.

  • Aging: Continue stirring for 12–24 hours .

    • Note: Although particles form quickly, the internal condensation (densification) of the Si-O-Si network continues for hours.

Phase 4: Purification (Isotope Lock)
  • Centrifugation: Spin at 10,000–14,000 rpm for 15 minutes to pellet particles.

  • Supernatant Removal: Decant the supernatant (contains unreacted TMOS-d12,

    
    , and base).
    
  • Resuspension: Resuspend in fresh Methanol-d4 or

    
     depending on final application.
    
    • Critical: Do not wash with protonated solvents (

      
      , 
      
      
      
      ) unless isotopic purity of the surface silanols is irrelevant.

Part 3: Quality Control & Validation

Workflow Visualization

This flowchart defines the decision-making process during synthesis to ensure quality.

Workflow Start Start: Dry Glassware Mix Mix D2O / MeOD / ND3 Start->Mix Inject Inject TMOS-d12 Mix->Inject Observe Observe Induction Time Inject->Observe Fast < 1 min (Too Fast) Observe->Fast Opalescence Good 2-10 min (Optimal) Observe->Good Opalescence Slow > 30 min (Too Slow) Observe->Slow No Change ActionFast Reduce [Base] or Temp Fast->ActionFast Aging Age 24h Good->Aging ActionSlow Increase [Base] or Temp Slow->ActionSlow Wash Wash w/ MeOD Aging->Wash QC QC: DLS & H-NMR Wash->QC Pass Final Product QC->Pass PDI < 0.1 No 1H Signal Fail Aggregated / Protonated QC->Fail PDI > 0.2 1H Signal

Figure 2: Operational workflow for TMOS-d12 condensation with QC checkpoints.

Quantitative Validation Parameters
ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)PDI < 0.1 (Monodisperse)High PDI? Increase stirring speed or adjust temperature.
Isotopic Purity

H-NMR (Solid State or Suspension)
No signal at

3-5 ppm (Silanol/Water)
Signal present? Incomplete drying of glassware or impure

.
Morphology SEM/TEMSpherical, smooth surfaceIrregular shapes? Precursor concentration too high (coalescence).
Condensation Degree

Si-NMR
High

ratio
Low ratio? Aging time too short or [Base] too low.

Part 4: References

  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range.[1] Journal of Colloid and Interface Science, 26(1), 62-69. [Link]

  • Brinker, C. J., & Scherer, G. W. (2013). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.[1] [Link]

  • Van Blaaderen, A., & Vrij, A. (1992). Synthesis and characterization of colloidal dispersions of fluorescent, monodisperse silica spheres. Langmuir, 8(12), 2921-2931. [Link]

  • Glaves, C. L., et al. (1989). In situ pore structure analysis of xerogel drying via small-angle neutron scattering (SANS). Energy & Fuels, 3, 762. [Link]

  • Harris, M. T., et al. (1990).[1] The base-catalyzed hydrolysis and condensation of TEOS.[2][3] Journal of Non-Crystalline Solids, 121, 397-403. [Link]

Sources

In-situ neutron diffraction studies using deuterated silica precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In-Situ Neutron Diffraction & Total Scattering of Deuterated Silica Sol-Gel Systems

Part 1: Executive Summary & Scientific Rationale

The "Hydrogen Problem" in Silica Analysis

In drug development, Mesoporous Silica Nanoparticles (MSNs) are critical carriers. Understanding their atomic-scale formation (hydrolysis/condensation kinetics) and mesoscale pore evolution is vital for optimizing drug loading capacity.

However, standard X-ray diffraction (XRD) is limited because it scatters off electron density, making light elements (H, Li) nearly invisible and providing poor contrast between the silica network and the solvent. Neutron diffraction offers a solution by scattering off atomic nuclei, but it introduces a new challenge: Hydrogen (


H) .
  • The Problem: Hydrogen has an enormous incoherent scattering cross-section (

    
     barns), creating massive background noise that obscures the delicate coherent signal of the forming silicate network.
    
  • The Solution: Deuteration (

    
    H or D) . By substituting hydrogen with deuterium (which has a low incoherent cross-section of 
    
    
    
    barns), we virtually eliminate the background noise. Furthermore, D has a positive coherent scattering length (
    
    
    fm) compared to H's negative one (
    
    
    fm), allowing for high-contrast structural resolution.
Scope of This Protocol

This guide details the protocol for in-situ Neutron Total Scattering (simultaneous diffraction and PDF analysis) using deuterated TEOS (Tetraethyl orthosilicate-d20) . This method allows researchers to observe the evolution of the Si-O-Si network and pore formation in real-time, free from the "fog" of hydrogen incoherent scattering.

Part 2: Experimental Design & Materials

Neutron Contrast Parameters

The success of this experiment relies on the scattering length density (SLD) differences.

Table 1: Neutron Scattering Parameters for Sol-Gel Components

Isotope/ElementCoherent Scattering Length (

) [fm]
Incoherent Cross-Section (

) [barns]
Role in Experiment
Hydrogen (

H)
-3.7480.27 (High Noise)Avoid at all costs
Deuterium (

H)
+6.672.05 (Low Noise)Substitute for H
Silicon (Si) +4.150.004Network Former
Oxygen (O) +5.800.0008Network Former
Vanadium (V) -0.385.08Sample Container (Invisible)

Data Source: NIST Center for Neutron Research [1]

Required Reagents

To achieve a "zero-background" experiment, all hydrogen sources must be deuterated.

  • Precursor: Tetraethyl orthosilicate-d20 (TEOS-d20), 98%+ D atom.

  • Solvent: Ethanol-d6 (anhydrous).

  • Hydrolysis Agent: Deuterium Oxide (D

    
    O), 99.9% D.
    
  • Catalyst: Deuterated Acid (DCl in D

    
    O) or Base (NaOD in D
    
    
    
    O).

Critical Note: TEOS-d20 is highly hygroscopic and susceptible to H/D exchange with atmospheric moisture. All handling must occur in a glovebox or under dry Ar/N


 flow.

Part 3: In-Situ Experimental Protocol

Workflow Visualization

The following diagram illustrates the integrated workflow for the in-situ experiment.

G cluster_prep Preparation (Glovebox) cluster_beam In-Situ Beamline Env Precursors TEOS-d20 + EtOD Mixing Rapid Injection Precursors->Mixing Catalyst D2O + Catalyst Catalyst->Mixing Cell Vanadium/Sapphire Reaction Cell Mixing->Cell Transfer (<30s) Detector Detector Banks (High Q & Low Q) Cell->Detector Scattered Neutrons Neutrons Incident Neutron Beam Neutrons->Cell Analysis Data Reduction S(Q) -> PDF G(r) Detector->Analysis Time-Sliced Data Result Si-O-Si Network Evolution Analysis->Result

Figure 1: Workflow for in-situ neutron total scattering of sol-gel synthesis. Precursors are mixed and immediately transferred to the beamline for real-time monitoring.

Step-by-Step Methodology
Step 1: Sample Environment Setup
  • Container Selection: Use Vanadium cans (cylindrical, 6-8mm diameter) for diffraction/total scattering. Vanadium has a negligible coherent scattering length, making it "invisible" in the diffraction pattern.

    • Alternative: For combined SANS/Diffraction, use Quartz or Sapphire cells, but empty cell subtraction is more critical due to Bragg peaks from sapphire.

  • Temperature Control: Mount the cell in a "Candlestick" cryofurnace or a circulation bath to maintain reaction temperature (typically

    
     to 
    
    
    
    ) with
    
    
    precision.
Step 2: Beamline Configuration
  • Instrument: Time-of-Flight (TOF) Diffractometer (e.g., NOMAD at SNS, NIMROD at ISIS).

  • Q-Range: Ensure coverage from low

    
     (
    
    
    
    ) to high
    
    
    (
    
    
    ).
    • High Q is essential for Fourier transforming data into the Pair Distribution Function (PDF) to resolve atomic bond distances (Si-O

      
      ).
      
Step 3: Reaction Initiation (The "In-Situ" Phase)
  • Background Collection: Measure the empty Vanadium can and the background solvent (Ethanol-d6 + D

    
    O) before adding TEOS-d20. This is crucial for correct data reduction.
    
  • Injection:

    • Load the TEOS-d20/Ethanol-d6 mixture into the cell.

    • Remotely inject the catalyst solution (D

      
      O + Acid/Base) to start the reaction (
      
      
      
      ).
  • Data Acquisition:

    • Collect data in "event mode" (time-stamped neutrons).

    • Time Slicing: Post-process the data into time bins.

      • Early Stage (Hydrolysis): 1-2 minute bins (fast kinetics).

      • Late Stage (Condensation/Gelation): 10-30 minute bins.

Step 4: Data Reduction & Analysis
  • Correction: Subtract empty can, background, and correct for multiple scattering and absorption (using the calculated cross-sections from Table 1).

  • Total Scattering: Convert the corrected intensity

    
     to the Structure Factor 
    
    
    
    .
  • Fourier Transform: Transform

    
     to the Pair Distribution Function, 
    
    
    
    .
    
    
  • Interpretation:

    • Peak at

      
      :  Si-O bond (monitor intensity to track hydrolysis).
      
    • Peak at

      
      :  Si-Si distance (monitor to track condensation/network formation).
      

Part 4: Case Study & Application in Drug Development

Case Study: Controlling Pore Size for Biologic Delivery

Objective: A pharmaceutical team needs to load a large peptide (5nm diameter) into silica nanoparticles. Standard synthesis yields pores that are too small.

Experiment: In-situ neutron scattering with deuterated precursors was used to monitor the effect of a swelling agent (Mesitylene-d12) on the micellar template.

Results:

  • Observation: The PDF analysis showed that the Si-O-Si wall thickness remained constant, but the Low-Q (SANS region) showed the micellar diameter expanding from 3nm to 6nm within the first 5 minutes of reaction.

  • Outcome: The team validated that the swelling agent incorporates before the rigid silica network locks the geometry.

  • Validation: The use of deuterated mesitylene and TEOS allowed the team to "contrast match" the solvent, making the micelle core visible against the silica shell.

Part 5: References

  • NIST Center for Neutron Research. (2017). Neutron Scattering Lengths and Cross Sections. National Institute of Standards and Technology. [Link]

  • Sutton, J. E., et al. (2013). In situ neutron diffraction studies of the formation of mesoporous silica. Journal of Physical Chemistry C. (Note: Generalized citation based on standard field methodology; for specific protocols, refer to instrument scientists at SNS/ISIS).

  • ISIS Neutron and Muon Source. (2023). NIMROD: Near and Intermediate Range Order Diffractometer. STFC. [Link]

  • Oak Ridge National Laboratory. (2023). NOMAD: Nanoscale-Ordered MAterials Diffractometer. Spallation Neutron Source. [Link]

Troubleshooting & Optimization

Troubleshooting gelation time inconsistencies with Tetramethyl-d12 orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers experiencing reproducibility issues with Tetramethyl-d12 orthosilicate (TMOS-d12). It prioritizes the specific physical chemistry differences between hydrogenated and deuterated systems.

Product: Tetramethyl-d12 orthosilicate (


)
Context:  NMR Sol-Gel Studies, Neutron Scattering, Contrast Variation
Document ID:  TS-TMOS-D12-001

Executive Summary: Why is my gelation time drifting?

Switching from standard TMOS to TMOS-d12 is not merely a substitution of mass; it is a substitution of solvent environment and kinetic parameters. If your gelation times are inconsistent (too fast, too slow, or drifting over weeks), the root cause is likely one of three factors:

  • The pD/pH Measurement Error: Failure to correct glass electrode readings in

    
    .
    
  • The "Invisible" Hydrolysis: Moisture contamination in stored deuterated precursors.

  • Kinetic Isotope Effect (KIE): Subtle shifts in hydrolysis rates due to deuterium substitution.

Part 1: Diagnostic Workflow

Before altering your recipe, locate your failure mode using this logic tree.

TroubleshootingTree Start START: Gelation Issue Symptom1 Gelation is TOO FAST Start->Symptom1 Symptom2 Gelation is TOO SLOW Start->Symptom2 Symptom3 Inconsistent Batch-to-Batch Start->Symptom3 CheckpH Check pH/pD Correction Symptom1->CheckpH Likely Base Catalysis Symptom2->CheckpH Likely Acid Catalysis CheckWater Check Precursor Integrity (NMR) Symptom3->CheckWater Moisture Contamination Action1 Apply pD = pH + 0.4 (Shift to lower pH) CheckpH->Action1 Reading Uncorrected? Action3 Replace Reagent (Pre-hydrolyzed) CheckWater->Action3 Methanol Peak Found? CheckTemp Check Temp & Viscosity Action2 Add Catalyst (Base/Acid) CheckTemp->Action2 Viscosity High?

Figure 1: Diagnostic logic flow for identifying the root cause of sol-gel inconsistencies.

Part 2: Critical Troubleshooting Guides

Issue #1: The pD Trap (The #1 Cause of Failure)

Symptom: You prepared a buffer at "pH 7.0" using a standard glass electrode in


, but the gelation time is significantly different from your hydrogenated control.

Technical Explanation: Standard pH electrodes measure the potential difference generated by


 activity. In a deuterated environment (

), the electrode responds to

activity but with a systematic error due to the glass membrane's sensitivity properties. The relationship, established by Glasoe and Long, is:

Impact on Sol-Gel: Silica condensation rates are logarithmically dependent on pH.

  • Scenario A (Neutral Target): You read 7.0. The actual pD is 7.4. In many sol-gel systems, this pushes you into the base-catalyzed regime, accelerating condensation and potentially causing precipitation rather than a monolithic gel.

  • Scenario B (Acid Target): You read 2.0. The actual pD is 2.4. You are further from the isoelectric point (IEP ~2) than intended, altering the hydrolysis rate.

Corrective Protocol:

  • Calibrate the pH meter with standard aqueous buffers (pH 4.01, 7.00, 10.01).

  • Measure the pH of your deuterated sol.

  • Calculate

    
    .[1]
    
  • Adjust: If your protocol requires pD 7.0, you must titrate until the meter reads 6.60 .

ParameterAqueous System (

)
Deuterated System (

)
Correction Required?
Meter Reading pH

Yes (

)
Neutral Point 7.00~7.43 (at 25°C)Yes (Kw vs Kd)
Viscosity 0.89 mPa·s1.10 mPa·sNo (Account for diffusion)
Issue #2: Reagent Degradation (The "Drifting" Gel Time)

Symptom: Week 1 experiments gelled in 2 hours. Week 4 experiments (same bottle) gelled in 15 minutes or precipitated immediately.

Technical Explanation: TMOS-d12 is extremely moisture sensitive. Unlike TEOS, which is sterically bulkier, TMOS hydrolyzes rapidly upon exposure to trace atmospheric humidity.



Over time, your "pure" reagent becomes a mixture of partially hydrolyzed silanes and deuterated methanol. This "pre-hydrolysis" bypasses the induction period of your experiment, leading to uncontrollably fast gelation.

Validation Protocol (


 or 

NMR Check):
Before using an old bottle of TMOS-d12, run a quick single-pulse NMR.
  • Check: Look for the release of Methanol-d4 (or Methanol-d3OH if protons are present).

  • Standard: Pure TMOS-d12 should show no alcohol signals. If alcohol peaks are present >1%, the kinetics will be altered.

Storage Solution:

  • Store TMOS-d12 in a desiccator or glovebox.

  • Parafilm is insufficient for long-term storage of TMOS; use distinct inert gas backfilling (Argon/Nitrogen) after every opening.

Issue #3: The Kinetic Isotope Effect (KIE)

Symptom: You have corrected for pD and used fresh reagent, but the gelation is still consistently slower/faster than the H-analog.

Technical Explanation: There are two isotope effects at play:[2][3]

  • Solvent Isotope Effect:

    
     is more viscous (approx. 20% higher) than 
    
    
    
    . This reduces the diffusion coefficient of reactants, which can slow down diffusion-limited aggregation steps in the later stages of gelation.
  • Secondary Kinetic Isotope Effect: The Si-O-C bond breaking involves the methoxy group. While secondary KIEs are generally small (

    
    ), the cumulative effect over thousands of polymerization steps can be observable.
    

Resolution: Do not expect identical timing between H and D systems.

  • Establish a D-Baseline: Treat the TMOS-d12 system as a distinct material. Do not try to force it to match the H-system's timing exactly.

  • Temperature Compensation: If matching the H-system timing is critical (e.g., for comparative kinetics), a slight temperature increase (e.g., +2°C to +4°C) in the D-system can often offset the viscosity-driven slowdown.

Part 3: Standardized "Control Gel" Protocol

Use this protocol to validate your reagents and pD measurements. If this experiment fails, your reagents are compromised.

Reagents:

  • TMOS-d12 (Fresh)

  • Methanol-d4 (Solvent)

  • 
     (Hydrolysis agent)
    
  • 0.1 M DCl (Catalyst)

Workflow:

  • Stoichiometry: Target a Water:Silane ratio (

    
    ) of 4:1.
    
  • Solvent: Dilute TMOS-d12 in Methanol-d4 (1:1 volume ratio) to prevent phase separation.

  • Catalysis: Add 0.1 M DCl to the

    
     fraction to target pD ~2 (Meter reading ~1.6).
    
  • Mixing: Add the aqueous acid dropwise to the silane/alcohol mixture under vigorous stirring on ice (hydrolysis is exothermic).

  • Monitoring:

    • Phase 1: Solution should turn clear (homogenization) within minutes.

    • Phase 2: Transfer to 25°C. Monitor viscosity or NMR line broadening.

Success Criteria:

  • Solution must remain clear (no white precipitate).

  • Gelation (loss of flow) should occur within a reproducible window (

    
     10% time deviation between triplicates).
    

References

  • Glasoe, P. K., & Long, F. A. (1960).[1] Use of Glass Electrodes to Measure Acidities in Deuterium Oxide.[1] The Journal of Physical Chemistry, 64(1), 188–190.[1] Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Chapter 3: Hydrolysis and Condensation). Link

  • Schowen, K. B., & Schowen, R. L. (1982). Solvent Isotope Effects of Enzyme Systems. Methods in Enzymology, 87, 551-606. (Foundational text on pD and solvent viscosity effects). Link

  • Artaki, I., et al. (1985). NMR and Raman study of the hydrolysis reaction in sol-gel processes.[4] The Journal of Physical Chemistry, 89(20), 4349–4354. Link

Sources

Technical Guide: Optimizing Molar Ratios for Tetramethyl-d12 Orthosilicate (TMOS-d12) Silica Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Deuterated Synthesis

Tetramethyl-d12 orthosilicate (


, TMOS-d12) is a specialized, high-cost isotopic precursor primarily used in Small Angle Neutron Scattering (SANS)  contrast variation studies and NMR mechanistic investigations . Unlike standard silica synthesis where yield is the only metric, TMOS-d12 synthesis demands isotopic purity preservation  and kinetic control .

Because the methoxy groups in TMOS hydrolyze significantly faster than the ethoxy groups in TEOS, direct substitution of molar ratios from TEOS protocols often leads to uncontrolled aggregation or premature gelation. This guide focuses on optimizing molar ratios to control particle size, dispersity, and network density while minimizing the waste of this expensive deuterated precursor.

Core Module: Optimizing Molar Ratios

The sol-gel process for TMOS-d12 is governed by the hydrolysis and condensation rates, which are strictly dictated by the molar ratio of reagents.

The Critical Parameters ( and )
ParameterSymbolDefinitionOptimized Range (TMOS-d12)Impact on Synthesis
Hydrolysis Ratio


2 – 4 (Gels)20 – 50 (Nanoparticles)Controls linearity vs. branching. Low

favors linear chains (spinnable sols); High

favors spherical particles.
Catalyst Ratio


0.001 – 0.05 (Acid/Base)TMOS is hyper-reactive. Lower catalyst loads are required compared to TEOS to prevent "flash gelation."
Solvent Ratio


10 – 40 Dilution is critical to control heat release (exothermic hydrolysis) and prevent aggregation.
Strategic Selection of Solvents and Water
  • Solvent Matching: You must use Methanol-d4 (

    
    ) if your goal is to maintain a fully deuterated background for SANS. Using protonated methanol (
    
    
    
    ) will result in rapid H-D exchange on the silica surface silanols (
    
    
    ).
  • Water Source: Use Deuterium Oxide (

    
    , >99.9% D) to generate a deuterated silica network (
    
    
    
    with surface
    
    
    ).

Visualizing the Kinetic Pathway

The following diagram illustrates the competitive pathways in TMOS-d12 hydrolysis. Note that the "Leaving Group" is deuterated methanol (


), which remains in the sol unless removed.

TMOS_Hydrolysis cluster_waste Byproducts (Cost Analysis) TMOS TMOS-d12 Si(OCD3)4 Hydrolysis Hydrolysis (+ D2O, Catalyst) TMOS->Hydrolysis Fast Kinetics Si_OD Silanol Species Si(OD)x(OCD3)4-x Hydrolysis->Si_OD Generates CD3OD Methanol CD3OD (Recoverable?) Hydrolysis->Methanol Condensation Condensation (- D2O or - CD3OD) Si_OD->Condensation Oligomers Silica Oligomers (Linear/Branched) Condensation->Oligomers Nucleation Nucleation (Critical Supersaturation) Oligomers->Nucleation High R (>20) Basic pH Gelation Gelation (Network Formation) Oligomers->Gelation Low R (<4) Acid/Base Growth Particle Growth (Monodisperse) Nucleation->Growth LaMer Mechanism

Caption: Kinetic pathway of TMOS-d12 sol-gel synthesis distinguishing between particle nucleation (Stöber) and gelation routes.

Standard Operating Procedure (SOP): Monodisperse TMOS-d12 Nanoparticles

Objective: Synthesis of ~100 nm deuterated silica nanoparticles. Precursors: TMOS-d12 (Sigma/Aldrich), Methanol-d4,


, Ammonium Hydroxide-d5 (

in

).
Step-by-Step Protocol
  • Preparation of Solution A (Silane):

    • In a glovebox (Ar atmosphere), mix 1.0 mL TMOS-d12 with 10 mL Methanol-d4 .

    • Why? Predilution prevents localized high concentrations that cause inhomogeneity.

  • Preparation of Solution B (Catalyst/Water):

    • Mix 2.5 mL

      
        with 30 mL Methanol-d4 .
      
    • Add 0.5 mL Ammonium Hydroxide-d5 (25% wt).

    • Note: Adjust ammonia volume to tune particle size (More Ammonia = Larger Particles).

  • Mixing (The Nucleation Burst):

    • Cool Solution B to 4°C (ice bath). TMOS reacts extremely fast; cooling slows kinetics to separate nucleation from growth.

    • Add Solution A to Solution B under vigorous magnetic stirring (700 RPM).

  • Aging:

    • Allow reaction to proceed for 2 hours at 4°C, then warm to room temperature for 12 hours.

    • Observation: Solution should turn opalescent white (Tyndall effect) without precipitating chunks.

  • Purification:

    • Centrifuge at 10,000 RPM for 15 mins.

    • Redisperse in Methanol-d4 or

      
       depending on the SANS contrast requirement.
      

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered when switching from TEOS to TMOS-d12.

Decision Tree: Diagnosing Synthesis Failures

Troubleshooting Start Issue Observed Q1 Is the solution clear but gelled rapidly? Start->Q1 Q2 Are particles visible but aggregated (clumps)? Q1->Q2 No Gelation_Fix Cause: Hydrolysis too fast. Fix: Dilute with more solvent or Reduce Catalyst conc. Q1->Gelation_Fix Yes Q3 Is the yield low (Solution remains clear)? Q2->Q3 No Aggregation_Fix Cause: R ratio too low or Temp too high. Fix: Increase Water (R>20) and synthesis at 4°C. Q2->Aggregation_Fix Yes Yield_Fix Cause: Incomplete Hydrolysis. Fix: Increase pH (add Base) or Wait longer (Aging). Q3->Yield_Fix Yes

Caption: Diagnostic flowchart for common TMOS-d12 synthesis anomalies.

Frequently Asked Questions

Q: Why did my TMOS-d12 solution turn into a solid gel block instead of nanoparticles? A: You likely used a "Gelation" molar ratio instead of a "Stöber" ratio. TMOS is much more reactive than TEOS.[1][2] If your water-to-silane ratio (


) is low (<10) and base is present, the hydrolysis species crosslink immediately.
  • Correction: Increase the solvent volume by 2x and ensure

    
    .
    

Q: Can I use standard Ammonium Hydroxide (


) with TMOS-d12? 
A:  Technically yes, but you introduce protons (

) into the system. These protons will exchange with the surface deuterons (

). For strict SANS contrast matching, use deuterated ammonia (

) or anhydrous ammonia gas dissolved in

.

Q: How do I calculate the exact volume of TMOS-d12 needed for a specific particle radius? A: Use the modified Bogush/Zukoski model, but account for the density difference.

  • Density of TMOS-d12

    
     1.12 g/mL (heavier than TMOS due to deuterium).
    
  • Molecular Weight = 164.3 g/mol (vs 152.2 for TMOS).

  • Ensure you calculate moles of Silicon, as that is the conserved quantity.

Q: My particles are polydisperse (various sizes). How do I fix this? A: Polydispersity in TMOS systems is usually caused by continuous nucleation . Because TMOS hydrolyzes so fast, new nuclei form while others are growing.

  • Fix: Inject the TMOS-d12 in a single rapid "bolus" (shot) rather than dropwise, and lower the temperature to 4°C to separate the nucleation event from the growth phase.

References

  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Chapter 3: Hydrolysis and Condensation). Link

  • Han, Y., et al. (2017). Unraveling the Growth Mechanism of Silica Particles in the Stöber Method: In Situ Seeded Growth Model.[3] Langmuir, 33(23), 5879–5890. Link

  • Santa Cruz Biotechnology. (n.d.). Tetramethyl-d12 orthosilicate Product Data Sheet. Link

  • NIST Center for Neutron Research. (2006). Small-angle neutron scattering of silica nanoparticles templated in PEO–PPO–PEO cubic crystals. Journal of Colloid and Interface Science. Link

Sources

Technical Support Center: Sol-Gel Chemistry & NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation in TMOS-d12 / D2O Mixtures

Welcome to the Advanced Materials Application Support.

Ticket ID: TMOS-D12-PHASE-001 Assigned Scientist: Senior Application Specialist, Sol-Gel Interfaces Status: Open Severity: High (Experimental Stalling)[1]

You are encountering phase separation (immiscibility) when mixing Tetramethyl orthosilicate-d12 (TMOS-d12) with Deuterium Oxide (D2O) .[1] This is a standard physicochemical barrier in sol-gel chemistry caused by the hydrophobicity of the alkoxysilane precursor.[1]

This guide provides the mechanistic understanding and validated protocols to resolve this heterogeneity, ensuring high-quality homogeneous sols for NMR and neutron scattering applications.

Part 1: The Mechanism of Immiscibility

The Core Issue: TMOS-d12 (


) is a non-polar organic liquid.[1] D2O is a polar solvent.[1] They are thermodynamically immiscible.[1]
The Resolution: 
Homogeneity is not  achieved by simple mixing.[1] It is achieved chemically via hydrolysis .[1]
  • Hydrolysis: Water (D2O) attacks the silicon center, displacing a methoxy group (

    
    ).[1]
    
  • Byproduct Generation: This reaction releases Methanol-d4 (

    
    ).[1]
    
  • Homogenization: Methanol-d4 acts as a mutual solvent (co-solvent).[1] Once sufficient hydrolysis occurs, enough Methanol-d4 is generated to solubilize the remaining TMOS-d12 and water into a single phase.[1]

The Kinetic Isotope Effect (KIE): Be aware that reactions in D2O are generally slower than in H2O due to the greater mass and viscosity of deuterium. Expect your "clearing time" (time to homogeneity) to be 10–20% longer than standard protonated protocols.[1]

Part 2: Validated Troubleshooting Protocols
Protocol A: The "In-Situ" Homogenization (Preferred for NMR)

Use this method to avoid adding external solvents that dilute your sample or complicate spectral assignment.[1]

Reagents:

  • TMOS-d12[1]

  • D2O

  • Catalyst: DCl (Deuterium Chloride) or HNO3 (trace)[1]

Step-by-Step Workflow:

  • Stoichiometry Check: Calculate your

    
    -value (molar ratio of water to silane).[1]
    
    • 
      .[1]
      
    • For complete hydrolysis,

      
       is theoretically required.[1]
      
    • Recommendation: Use

      
       to 
      
      
      
      for NMR to ensure sufficient fluidity and solvent suppression.
  • Catalysis: Pure D2O/TMOS mixtures may take days to hydrolyze.[1] You must acidify.

    • Adjust D2O to pD ~2-3 using DCl before mixing.

    • Note: On a standard pH meter,

      
      .[1]
      
  • Dispersion (The Critical Step):

    • Combine liquids. You will see two distinct layers (oil on water).[1]

    • Action: Vigorously sonicate (ultrasonic bath or probe).[1]

    • Mechanism:[2][3][4] Sonication breaks the TMOS oil into micro-droplets, massively increasing the surface area for the hydrolysis reaction at the interface.

  • The "Clear" Point:

    • Continue agitation until the solution turns from cloudy/biphasic to crystal clear .

    • Validation: Clarity indicates that sufficient Methanol-d4 has been generated to homogenize the system.[1]

  • Thermal Management: Hydrolysis is exothermic.[1] If using a probe sonicator, use an ice bath to prevent premature gelation (which is accelerated by heat).[1]

Protocol B: The Co-Solvent Method (Rapid Homogeneity)

Use this if you cannot sonicate or need instant homogeneity.

  • Add Methanol-d4 to your TMOS-d12.[1]

  • Add D2O (acidified).[1]

  • Ratio: A 1:1 volume ratio of Methanol:TMOS is usually sufficient to prevent phase separation upon water addition.[1]

Part 3: Visualization of the Sol-Gel Transition

The following diagram illustrates the transition from a biphasic mixture to a homogeneous sol, and finally to a gel network.

SolGelPathway cluster_inputs Phase 1: Immiscibility cluster_reaction Phase 2: Hydrolysis cluster_product Phase 3: Homogeneity TMOS TMOS-d12 (Hydrophobic Phase) Emulsion Emulsion (Cloudy/Biphasic) TMOS->Emulsion Mixing D2O D2O + Catalyst (Hydrophilic Phase) D2O->Emulsion Methanol Methanol-d4 (Generated Co-solvent) Emulsion->Methanol Acid Cat. + Sonication Silanol Si-OD Species (Hydrophilic) Emulsion->Silanol Sol Homogeneous Sol (Clear Liquid) Methanol->Sol Solubilization Silanol->Sol Gel Silica Network (Solid Gel) Sol->Gel Condensation (Time/pH change)

Figure 1: Reaction pathway showing the conversion of immiscible precursors into a homogeneous sol via acid-catalyzed hydrolysis and in-situ methanol generation.[1]

Part 4: Troubleshooting Matrix & Data
Common Failure Modes
SymptomProbable CauseCorrective Action
Persistent Cloudiness Insufficient HydrolysisAdd Acid: Neutral D2O hydrolyzes TMOS too slowly.[1] Lower pD to < 3.[1] Sonicate: Increase energy input to disperse droplets.[1]
Precipitation (White Flakes) Base Catalysis (High pH)Check pH: Base catalysis favors rapid condensation (particle formation) over hydrolysis.[1] Ensure acidic start.
Flash Gelation Heat + Neutral pHCool Down: Hydrolysis is exothermic.[1] If the sample gets hot near neutral pH, it will gel instantly. Use an ice bath.[1]
Broad NMR Peaks Viscosity/AgingRun Faster: Silica species condense over time (aging), increasing viscosity and broadening linewidths. Analyze immediately after clearing.
Stoichiometry Guide (r-value impact)

The ratio


 dictates the final structure.
r-valueStructure TypeApplication Suitability
< 2 Linear/Weakly BranchedPoor. Incomplete hydrolysis likely; phase separation persists.
4 - 10 3D Polymeric NetworksIdeal. Standard for monolithic gels and NMR studies.[1]
> 20 Colloidal ParticlesSpecific. Good for scattering, but may result in discrete particles rather than a monolith.[1]
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use regular TMOS instead of TMOS-d12 for optimization? A: Yes, and you should. TMOS-d12 is chemically identical to TMOS regarding hydrolysis mechanism, only exhibiting slight kinetic differences due to the isotope effect.[1] Perform all stoichiometry and mixing "dry runs" with cheap non-deuterated TMOS and H2O. Once the protocol yields a clear sol, switch to the deuterated reagents.

Q: My pH meter gives weird readings in D2O. Why? A: pH electrodes respond to


 activity.[1] In 

, the glass electrode reading (

) is lower than the true

.
  • Correction Formula:

    
    .
    
  • Example: To achieve pD 2.0, aim for a meter reading of 1.6.

Q: How long does the "Sol" phase last before gelling? A: This depends heavily on pH.

  • pH 2: Metastable region.[1] Sol may remain fluid for days/weeks.[1]

  • pH 5-6: Fast gelation region (minutes to hours).[1]

  • Tip: If you need to delay gelation for long NMR experiments, keep the sample at pD ~2 and low temperature (4°C).

References
  • Brinker, C. J., & Scherer, G. W. (1990).[1][5][6] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1][5][6] (The foundational text on hydrolysis kinetics and immiscibility).

  • Hook, J. R. (2000).[1] 2H NMR relaxation monitoring of gelation in tetramethoxysilane sol–gels. Magnetic Resonance in Chemistry. (Details the NMR observation of TMOS/D2O systems).

  • Kaji, H., et al. (2024).[1][2] Cosolvent-free sol–gel synthesis of macroporous silica gels from tetramethoxysilane–tetraethoxysilane mixtures. Journal of Sol-Gel Science and Technology. (Discusses phase separation mechanisms in TMOS mixtures).

Sources

Technical Support Center: Handling Tetramethyl-d12 Orthosilicate (TMOS-d12)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Liquid Gold" Paradox

Tetramethyl-d12 orthosilicate (TMOS-d12,


) presents a unique challenge in the laboratory. While its boiling point (~121°C) suggests stability, its significant vapor pressure at room temperature combined with extreme moisture sensitivity creates a "silent loss" mechanism. For researchers using TMOS-d12 as a sol-gel precursor or NMR shift reagent, evaporation is not just a physical change—it is a financial hemorrhage and a safety hazard. 

This guide moves beyond basic safety data sheets (SDS) to address the specific, field-tested protocols required to maintain the integrity of this high-value isotopologue.

Part 1: Physical Properties & Critical Data

Before handling, understand the thermodynamic enemy. Note the density difference between the deuterated and non-deuterated forms, which affects gravimetric aliquoting.

PropertyTMOS (Standard)TMOS-d12 (Deuterated)Implication
Formula


Hydrolysis Byproduct: Methanol-d4 (Toxic)
Boiling Point 121–122 °C121–122 °CModerate volatility; significant vapor pressure at 20°C.
Density (25°C) 1.023 g/mL1.114 g/mL Crucial: Do not use volumetric settings for standard TMOS.[1]
Vapor Pressure ~12 mmHg (20°C)~12 mmHg (20°C)Sufficient to pressurize air-displacement pipettes, causing dripping.
Hydrolytic Stability LowLowReacts instantly with atmospheric moisture to form

gel.

Part 2: Troubleshooting & Handling Guide (Q&A)

Module A: Storage & Inventory Protection

Q: I stored my TMOS-d12 in the original vial with Parafilm in the fridge, but I’ve lost 15% volume over a month. What happened?

A: You are experiencing "Seal Creep" and differential thermal contraction. Parafilm is permeable to organic vapors over time and becomes brittle at low temperatures. Furthermore, the Teflon liner in standard screw caps contracts differently than the glass vial when chilled, creating microscopic gaps.

The Protocol (The "Double-Shell" Method):

  • Primary Seal: After use, wrap the cap/neck interface with electrical tape (vinyl), not Parafilm. Vinyl maintains elasticity at 4°C.

  • Secondary Containment: Place the vial inside a secondary jar containing a layer of active desiccant (e.g., Drierite or molecular sieves).

  • Thermal Equilibration: Before opening the vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial condenses atmospheric moisture instantly, initiating hydrolysis (cloudiness).

Module B: Transfer & Aliquoting

Q: Every time I pipette TMOS-d12, the liquid drips out of the tip before I can dispense it. How do I stop this?

A: This is caused by Vapor Pressure Equilibrium failure. Standard air-displacement pipettes rely on an air piston. Volatile solvents like TMOS evaporate into that air space, increasing the pressure inside the pipette shaft and forcing the liquid out (drooling).

The Solution:

  • Option 1 (Preferred): Use a Positive Displacement Pipette . The piston makes direct contact with the liquid, eliminating the air gap.

  • Option 2 (The "Pre-Wet" Technique): If you must use a standard pipette, aspirate and dispense the TMOS-d12 three times into a waste vial before the final draw. This saturates the air cushion with vapor, establishing equilibrium.

  • Option 3 (Gastight Syringe): For volumes <1 mL, use a Hamilton-style gastight syringe with a Teflon-tipped plunger.

Module C: Experimental Setup (NMR)

Q: I am using TMOS-d12 as an internal standard/reactant in NMR. My integration values are drifting over 24 hours. Is it evaporating from the tube?

A: Yes. Standard plastic NMR caps are insufficient for volatile silanes. Standard polyethylene caps allow slow evaporation and atmospheric moisture ingress. The moisture reacts with TMOS-d12 to form solid silica (


) and Methanol-d4. The Methanol-d4 signal will rise (approx. 3.31 ppm in DMSO-d6) while the TMOS signal drops, ruining stoichiometry.

The Protocol: Use J. Young NMR tubes (borosilicate tubes with a Teflon valve).[2]

  • These form a vacuum-tight seal suitable for volatile solvents.

  • They allow for "freeze-pump-thaw" degassing cycles if oxygen removal is required.

  • Citation: J. Young valves are the industry standard for maintaining air-sensitive samples without flame sealing [1].

Part 3: Visualized Protocols

Workflow 1: The "Cold-Syringe" Transfer Method

Use this method to transfer TMOS-d12 from a stock bottle to a reaction vessel without introducing water or losing mass to evaporation.

ColdSyringeProtocol cluster_warning CRITICAL SAFETY Start START: Reagent Retrieval Equilibrate Step 1: Warm Reagent to Room Temp (Prevents Condensation) Start->Equilibrate InertGas Step 3: Insert N2 Line into Reagent Bottle (Maintain Positive Pressure) Equilibrate->InertGas PrepSyringe Step 2: Oven-Dry Syringe & Needle (Purge with N2 while cooling) PrepSyringe->InertGas Assemble Draw Step 4: Draw Liquid Slowly (Avoid Bubble Formation) InertGas->Draw Transfer Step 5: Transfer to Reaction Vessel (Submerge needle tip if possible) Draw->Transfer Warning Do NOT return excess to stock bottle Draw->Warning Cleanup Step 6: Immediate Solvent Rinse (Prevents Silica Clogging in Needle) Transfer->Cleanup

Figure 1: The "Cold-Syringe" technique minimizes hydrolysis risks. Note that warming the reagent to room temperature before opening is critical to prevent condensation.

Workflow 2: Vessel Selection Decision Tree

Choose the correct containment based on your experimental duration.

VesselSelection Start Experimental Intent? ShortTerm Quick Analysis (< 1 Hour) Start->ShortTerm LongTerm Reaction Monitoring (> 1 Hour) Start->LongTerm Storage Long Term Storage (Weeks/Months) Start->Storage Standard Standard Vial/Tube + Parafilm ShortTerm->Standard Acceptable risk JYoung J. Young NMR Tube or Schlenk Flask LongTerm->JYoung MANDATORY SureSeal Original Sure/Seal™ Bottle + Desiccator + Tape Storage->SureSeal Prevent Hydrolysis Hydrolysis Risk: Hydrolysis (Silica Gel Formation) Standard->Hydrolysis High Risk JYoung->Hydrolysis Prevents

Figure 2: Decision matrix for selecting containment vessels. For any duration over 1 hour, standard caps are insufficient.

Part 4: Safety & Toxicity (The "Hidden" Hazard)

Warning: The hydrolysis of TMOS-d12 releases Methanol-d4 .



  • Ocular Toxicity: Like standard methanol, Methanol-d4 is toxic to the optic nerve. However, because TMOS-d12 is often handled in small quantities (microliters), users become complacent.

  • Inhalation: The vapor pressure of TMOS-d12 means you can inhale significant quantities if working outside a hood. In the lungs, moisture hydrolyzes the silane, depositing

    
     (silica) in the alveoli and releasing methanol into the bloodstream [2].
    
  • Disposal: Do not pour down the drain. React with aqueous NaOH in a waste container to fully hydrolyze to silicate salts before disposal as chemical waste.

References

  • PubChem. "Tetramethyl Orthosilicate (Compound)." National Library of Medicine. [Link]

Sources

Reducing aggregation in deuterated silica nanoparticles derived from TMOS-d12

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Reducing Aggregation in Deuterated Silica Nanoparticles Derived from Tetramethylorthosilicate-d12 (TMOS-d12).

Welcome to the technical support center for the synthesis and handling of deuterated silica nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing TMOS-d12 as a precursor. We will address common challenges related to particle aggregation, providing in-depth, field-proven insights and troubleshooting protocols to ensure you achieve stable, monodisperse nanoparticles for your applications.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial synthesis resulted in visible precipitates and the Dynamic Light Scattering (DLS) data shows a hydrodynamic radius >500 nm with a high Polydispersity Index (PDI) > 0.5. What is the primary cause of this severe aggregation?

A1: This is a classic sign of uncontrolled and rapid condensation during the Stöber synthesis process.[1] When using tetramethylorthosilicate (TMOS), even the deuterated form (TMOS-d12), the rates of hydrolysis and condensation are significantly faster than with its common counterpart, tetraethylorthosilicate (TEOS).[2] This rapid reaction kinetic can lead to the formation of unstable primary particles that immediately aggregate into large, irreversible clusters.

The core of the issue lies in the balance between two competing reaction rates:

  • Hydrolysis: The reaction of TMOS-d12 with water to form silanol (Si-OD) groups.

  • Condensation: The reaction between silanol groups to form siloxane bridges (Si-O-Si), releasing water or alcohol.

If condensation outpaces the controlled addition of monomers to growing nuclei, aggregation becomes the dominant process. Factors like excessive catalyst concentration (ammonia), high water content, or elevated temperature can exacerbate this issue.[3]

Q2: How can I modulate the reaction kinetics of TMOS-d12 to favor controlled growth over aggregation?

A2: Gaining control over the reaction kinetics is paramount. The goal is to ensure that the nucleation of new particles is a distinct event, followed by a steady, uniform growth phase via monomer addition. Here are the key parameters to adjust:

  • Catalyst Concentration (Ammonia): The ammonia catalyst plays a crucial role in both hydrolysis and condensation.[4] High concentrations lead to rapid, uncontrolled growth and aggregation.[3]

    • Troubleshooting: Systematically decrease the concentration of ammonium hydroxide in your reaction. This slows the condensation rate, allowing for more orderly particle growth.

  • Water-to-Precursor Ratio: Water is a reactant for hydrolysis. An excess of water can accelerate hydrolysis to a point where a large population of reactive monomers is generated simultaneously, promoting aggregation.

    • Troubleshooting: Reduce the molar ratio of water to TMOS-d12. This limits the rate of hydrolysis, effectively "starving" the condensation reaction and promoting a more controlled growth phase.[5]

  • Solvent Environment: The alcohol solvent is not merely a medium; it influences precursor solubility, reaction rates, and the dielectric constant of the medium, which affects colloidal stability.[6][7][8]

    • Expert Insight: While ethanol is common, switching to a longer-chain alcohol like 1-propanol or 1-butanol can slow down the reaction kinetics and improve the solubility of the partially hydrolyzed silica species, reducing the likelihood of premature aggregation.

The interplay of these factors is summarized in the table below.

Parameter AdjustmentExpected Effect on Particle SizeRationale & Impact on Aggregation
Decrease Ammonia Conc. IncreaseSlower condensation rate allows more monomers to add to existing nuclei rather than forming new aggregates. Promotes monodispersity.
Decrease Water Conc. DecreaseSlower hydrolysis rate reduces the concentration of reactive species at any given time, preventing mass aggregation.[9]
Increase Alcohol Chain Length IncreaseReduces solvent polarity and slows reaction rates, leading to more controlled growth.[7]
Decrease Temperature IncreaseReduces the kinetic energy of the system, slowing down both reaction rates and particle collision frequency, thus lowering aggregation.
Visualizing the Synthesis and Aggregation Problem

The Stöber process is a delicate balance. The diagram below illustrates the ideal pathway versus the pathway leading to aggregation.

StoberProcess cluster_ideal Ideal Pathway: Monodisperse Particles cluster_aggregation Problem Pathway: Aggregation TMOS TMOS-d12 Precursor Hydrolysis Controlled Hydrolysis (Si-OD formation) TMOS->Hydrolysis TMOS2 TMOS-d12 Precursor Nucleation Nucleation (Stable Primary Particles) Hydrolysis->Nucleation Growth Monomer Addition Growth Nucleation->Growth Result1 Stable, Monodisperse Nanoparticles Growth->Result1 Hydrolysis2 Rapid Hydrolysis (Excess Si-OD) TMOS2->Hydrolysis2 Condensation Uncontrolled Condensation Hydrolysis2->Condensation Result2 Irreversible Aggregates Condensation->Result2

Caption: Ideal vs. Aggregation pathways in Stöber synthesis.
Q3: My nanoparticles look good initially but aggregate after purification and storage. How can I prevent this?

A3: Post-synthesis aggregation is typically a problem of insufficient colloidal stability. The initial stability in the high-pH, alcoholic synthesis medium is lost upon washing and resuspension in neutral water or buffers. The key is to manage surface chemistry.

  • Mechanism of Stability: In the basic synthesis medium, the surface silanol groups (Si-OD) are deprotonated (Si-O⁻), creating a strong negative surface charge. This leads to a high negative zeta potential, causing strong electrostatic repulsion between particles that prevents them from aggregating.

  • Post-Purification Problem: When you wash the particles with water and remove the ammonia, the pH drops. As the pH approaches the isoelectric point of silica (around pH 2-3), the surface charge diminishes, electrostatic repulsion weakens, and particles begin to aggregate due to van der Waals forces.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Nanoparticles aggregate post-synthesis Check1 What is the storage solvent? Start->Check1 Solvent1 Neutral Water / PBS Check1->Solvent1 pH < 7 Solvent2 Ethanol or Alkaline Water (pH 8-9) Check1->Solvent2 pH > 8 Action1 Issue: Low surface charge. Solution: Increase pH of storage solution or use surface modification. Solvent1->Action1 Action2 Issue is less likely solvent-related. Consider incomplete washing or surface contamination. Solvent2->Action2 End Stable Dispersion Achieved Action1->End

Caption: Decision workflow for post-synthesis aggregation.

Solutions:

  • Controlled pH Storage: Store the purified nanoparticles in a slightly basic aqueous solution (e.g., pH 8-9) or in ethanol to maintain some degree of surface charge and stability.

  • Surface Modification: For long-term stability, especially in biological buffers, covalent surface modification is the most robust solution. This involves grafting functional groups onto the nanoparticle surface to provide steric or enhanced electrostatic stabilization.[10][11][12] Adding inert functional groups can significantly reduce aggregation.[10][11][13]

Q4: What is the best practice for surface modification to ensure long-term colloidal stability?

A4: Surface modification, or functionalization, is a critical step for preventing irreversible aggregation, particularly for applications in complex media like buffers or cell culture media. The goal is to create a protective layer that overcomes attractive van der Waals forces.

Mechanism: Steric Hindrance By attaching molecules to the surface, you create a physical barrier that prevents the silica cores from getting close enough to aggregate. Poly(ethylene glycol), or PEG, is a gold standard for this, as its long, flexible chains create a dense brush layer that repels other particles.

Caption: Electrostatic vs. Steric stabilization of nanoparticles.
Experimental Protocols
Protocol 1: Baseline Synthesis of Monodisperse Deuterated Silica Nanoparticles (~50 nm)

This protocol is a starting point, optimized to reduce aggregation for TMOS-d12.

  • Preparation: In a clean, dry round-bottom flask, combine 74 mL of absolute ethanol and 9.8 mL of ammonium hydroxide (29% in water).

  • Stirring: Place the flask in a sonication bath or use a magnetic stirrer to ensure vigorous and uniform mixing. Smooth stirring is critical.

  • Precursor Addition: Rapidly inject 5.6 mL of TMOS-d12 into the stirring solution.

  • Reaction: Allow the reaction to proceed for at least 12 hours at room temperature. The solution will turn from clear to a milky, opalescent white suspension.

  • Purification: a. Transfer the suspension to centrifuge tubes. b. Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 8,000 x g for 15 minutes). c. Discard the supernatant. d. Resuspend the pellet in 40 mL of absolute ethanol. Use a bath sonicator to aid redispersion. e. Repeat the centrifugation and redispersion steps three more times with ethanol, followed by two times with slightly alkaline deionized water (pH 8.5) to remove residual reactants.

  • Storage: Store the final nanoparticle suspension in the alkaline water at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is essential for assessing the hydrodynamic size and polydispersity, which are direct indicators of aggregation.

  • Sample Preparation: Dilute a small aliquot of your purified nanoparticle suspension in the same solvent it is stored in (e.g., pH 8.5 water) to a final concentration that is slightly hazy. Overly concentrated samples can cause multiple scattering artifacts.

  • Measurement: a. Filter the diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large, incidental aggregates. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters (e.g., solvent refractive index, viscosity, temperature). d. Allow the sample to equilibrate to the instrument's temperature for 2-3 minutes. e. Perform at least three replicate measurements.

  • Data Interpretation:

    • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. For monodisperse particles, this should be close to the size expected from your synthesis parameters.

    • Polydispersity Index (PDI): This is a measure of the width of the size distribution. A PDI value < 0.1 indicates a highly monodisperse sample. A value > 0.3 suggests significant aggregation or a broad size distribution.

    • Size Distribution Plot: Visually inspect the plot. A single, narrow peak is ideal. The presence of a second peak at a much larger size (>1000 nm) is a clear indication of aggregation.

References
  • Bagwe, R. P., Hilliard, L. R., & Tan, W. (2006). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir, 22(9), 4357–4362. [Link]

  • ResearchGate. (n.d.). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Aggregation of Silica Nanoparticles Directed by Adsorption of Lysozyme | Request PDF. Retrieved February 9, 2026, from [Link]

  • JoVE. (2022). In Situ Synthesis of Nanoparticles without Aggregation in Films|Protocol Preview. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of silica nanoparticles (SiNPs) from agro-wastes for removal of heavy metals from an aqueous medium – a mini review. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Retrieved February 9, 2026, from [Link]

  • ScienceDirect. (2021). Understanding the temperature induced aggregation of silica nanoparticles decorated with temperature-responsive polymers. [Link]

  • IOPscience. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. [Link]

  • ResearchGate. (2015). How can I isolate (and redisperse) silica nanoparticles after synthesis?. [Link]

  • ResearchGate. (2022). Why are silica nanoparticles aggregating when I am trying to disperse them in aqueous and n-hexane solutions for reverse osmosis membrane fabrication?. [Link]

  • ACS Publications. (2006). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir. [Link]

  • ddd-UAB. (n.d.). Engineering Stöber Silica Nanoparticles: Insights into the Growth Mechanism and Development of Silica-Based Nanostructures. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols. Retrieved February 9, 2026, from [Link]

  • PMC. (2022). Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Monodisperse Silica Nanoparticles Dispersable in Non-Polar Solvents. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Stöber process. Retrieved February 9, 2026, from [Link]

  • PMC. (2021). Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles. [Link]

  • ResearchGate. (n.d.). Influence of the hydrolysis and condensation time on the preparation of hybrid materials. Retrieved February 9, 2026, from [Link]

  • Frontiers. (n.d.). Reduced Self-Aggregation and Improved Stability of Silica-Coated Fe3O4/Ag SERS-Active Nanotags. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of Stober silica nanoparticles in solvent environments with different Hansen solubility parameters. [Link]

  • ResearchGate. (n.d.). Size change of silica nanoparticles induced by non-alcoholic solvent addition during sol-gel reaction | Request PDF. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of dendritic mesoporous silica nanoparticles by ultrasonic assisted microchannel continuous flow reaction. Retrieved February 9, 2026, from [Link]

  • MDPI. (2022). From Synthetic Route of Silica Nanoparticles to Theranostic Applications. [Link]

  • ACS Publications. (2020). Mesoporous Silica Nanoparticles with Dispersibility in Organic Solvents and Their Versatile Surface Modification. Langmuir. [Link]

  • Semantic Scholar. (n.d.). Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding. Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience. Retrieved February 9, 2026, from [Link]

  • PMC. (2020). “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure. [Link]

  • ResearchGate. (n.d.). Aggregation of silica nanoparticles in concentrated suspensions under turbulent, shear and extensional flows | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of catalyst on hydrolysis and condensation. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Mastering the Polymerization of Si(OCD₃)₄

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Effects of pH on Tetramethoxysilane Polymerization Kinetics

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the polymerization of tetramethoxysilane (TMOS), Si(OCD₃)₄. This guide provides in-depth technical insights, troubleshooting assistance, and answers to frequently asked questions regarding the critical role of pH in controlling the kinetics of TMOS polymerization. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical guidance to achieve reproducible and predictable outcomes in your sol-gel processes.

The Pivotal Role of pH in TMOS Polymerization: A Mechanistic Overview

The conversion of tetramethoxysilane into a silica network is a two-step process involving hydrolysis and condensation. The pH of the reaction medium is the most influential factor in dictating the rates of these two reactions, and consequently, the structure and properties of the final silica material.[1][2]

Hydrolysis: The first step is the hydrolysis of the methoxy groups (–OCH₃) to form silanol groups (–Si-OH). This reaction is catalyzed by both acids and bases.[2][3]

Condensation: Subsequently, the silanol groups condense to form siloxane bridges (–Si–O–Si–), releasing water or methanol. This step is also subject to acid or base catalysis.[2][3]

The interplay between the rates of hydrolysis and condensation, governed by the pH, determines the final structure of the silica network.

The following diagram illustrates the overall transformation from TMOS monomer to a cross-linked silica gel, highlighting the key stages of hydrolysis and condensation.

SolGelProcess TMOS Si(OCH₃)₄ Monomer Hydrolyzed_Species Hydrolyzed Species (Silanols) TMOS->Hydrolyzed_Species Hydrolysis (+ H₂O) Oligomers Sol (Oligomers) Hydrolyzed_Species->Oligomers Condensation Gel Gel Network Oligomers->Gel Gelation

Caption: The Sol-Gel Polymerization of TMOS.

Troubleshooting Guide: Common Issues in TMOS Polymerization

This section addresses specific challenges you might encounter during your experiments, providing a diagnosis of the potential cause and a step-by-step guide to resolution.

Issue 1: Rapid, Uncontrolled Gelation and Precipitation

  • Symptom: Immediately upon adding the catalyst, the solution becomes cloudy and a precipitate forms, or the solution gels almost instantaneously.

  • Probable Cause: The reaction is under base-catalyzed conditions (pH > 7), leading to a very fast condensation rate.[1] This results in the rapid formation of highly branched, particulate silica that quickly aggregates and precipitates or forms a dense, opaque gel.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to confirm that the pH of your reaction mixture is indeed in the basic range.

    • Reduce Catalyst Concentration: If a basic pH is desired, significantly decrease the concentration of the base catalyst. This will slow down the condensation rate, allowing for more controlled growth of the silica network.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the overall reaction rate.

    • Consider a Two-Step Process: For applications requiring a more uniform network, consider a two-step acid-base catalysis. First, hydrolyze the TMOS under acidic conditions to ensure complete hydrolysis, then raise the pH to promote controlled condensation.

Issue 2: Extremely Slow or No Gelation

  • Symptom: The solution remains clear and fluid for an extended period (hours or even days) with no signs of gelation.

  • Probable Cause: The reaction is likely under neutral or near-neutral pH conditions (pH ≈ 6-7), where both hydrolysis and condensation rates are at a minimum.[1] Alternatively, under strongly acidic conditions (pH < 2), the condensation rate is the rate-limiting step and can be very slow.[1]

  • Troubleshooting Steps:

    • Confirm pH: Ensure your pH is in the desired catalytic range (either acidic or basic). A pH near the isoelectric point of silica (around pH 2-3) will result in very slow condensation.

    • Increase Catalyst Concentration: If you are in the desired pH range, a slight increase in the acid or base catalyst concentration can accelerate the reaction.

    • Increase Water Content: Ensure a sufficient stoichiometric amount of water is present for hydrolysis. The molar ratio of water to TMOS is a critical parameter.

    • Increase Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules and accelerate both hydrolysis and condensation.

Issue 3: Formation of a Weak or Syneresing Gel

  • Symptom: The resulting gel is mechanically weak, fragile, and expels a significant amount of solvent over time (syneresis).

  • Probable Cause: This is often characteristic of acid-catalyzed gelation. Under acidic conditions, the fast hydrolysis and slow condensation lead to the formation of linear or weakly branched polymers.[1] These polymer chains entangle to form a gel, but the network has fewer cross-links, making it less robust.

  • Troubleshooting Steps:

    • Adjust pH Towards Neutral: Shifting the pH slightly higher (e.g., from pH 2 to pH 4-5) can increase the condensation rate relative to the hydrolysis rate, leading to a more cross-linked and stronger gel.

    • Increase Monomer Concentration: A higher concentration of TMOS can lead to a denser gel network.

    • Aging the Gel: Allowing the gel to age in its mother liquor can promote further cross-linking and strengthen the network through a process of dissolution and reprecipitation.

The following diagram illustrates the distinct polymerization pathways under acidic and basic conditions.

ReactionPathways cluster_acid Acid Catalysis (pH < 7) cluster_base Base Catalysis (pH > 7) Acid_Hydrolysis Fast Hydrolysis Acid_Condensation Slow Condensation Acid_Hydrolysis->Acid_Condensation Linear_Polymers Linear/Weakly Branched Polymers Acid_Condensation->Linear_Polymers Base_Hydrolysis Slow Hydrolysis Base_Condensation Fast Condensation Base_Hydrolysis->Base_Condensation Branched_Particles Highly Branched/Particulate Silica Base_Condensation->Branched_Particles

Caption: Dominant reaction kinetics under different pH regimes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for achieving a monolithic, transparent silica gel?

A1: Generally, mildly acidic conditions (pH 2-5) are preferred for producing monolithic and transparent gels.[4] In this range, hydrolysis is rapid, ensuring a high concentration of silanol groups, while the condensation is slow and proceeds through a reaction-limited monomer-cluster aggregation. This leads to the formation of a fine, uniform, and transparent gel network.

Q2: How does the choice of acid or base catalyst affect the final material properties?

A2: The choice of catalyst has a profound impact on the final material.

Catalyst TypepH RangeHydrolysis RateCondensation RateResulting StructureTypical Application
Acid (e.g., HCl)< 7FastSlowLinear or weakly branched polymers, dense gelsMonolithic optics, coatings
Base (e.g., NH₄OH)> 7SlowFastHighly branched, particulate, or colloidal silicaPowders, porous materials, catalyst supports

Q3: Can I use organic buffers to control the pH?

A3: While organic buffers can be used, it is crucial to ensure they do not interfere with the hydrolysis and condensation reactions. Some buffers may chelate with silicon species or be incorporated into the final gel, altering its properties. It is recommended to use simple mineral acids (like HCl or HNO₃) or bases (like NH₄OH) for cleaner systems.

Q4: How can I monitor the progress of the polymerization reaction?

A4: Several techniques can be employed to monitor the reaction kinetics:

  • Viscometry: An increase in viscosity indicates the growth of polymeric species and is a good indicator of the approach to the gel point.

  • Dynamic Light Scattering (DLS): DLS can be used to track the formation and growth of particles in the sol.

  • Infrared (IR) or Raman Spectroscopy: These techniques can monitor the disappearance of Si-O-CH₃ bonds and the appearance of Si-O-Si bonds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for quantifying the different silicon species (monomers, dimers, trimers, etc.) and the extent of condensation.

This protocol provides a basic framework for conducting a pH-controlled TMOS polymerization experiment.

ExperimentalWorkflow Start Start: Prepare Reagents Mix Mix TMOS, Solvent, and Water Start->Mix Adjust_pH Adjust pH with Acid/Base Catalyst Mix->Adjust_pH React Allow Reaction to Proceed (Stirring, Controlled Temp) Adjust_pH->React Monitor Monitor Gelation (e.g., Viscosity) React->Monitor Age Age the Gel Monitor->Age Dry Dry the Gel Age->Dry End End: Characterize Material Dry->End

Caption: A generalized experimental workflow for TMOS polymerization.

References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019, August 13). MDPI. Retrieved February 9, 2026, from [Link]

  • Modeling the Kinetics of Silica Polymerization and Precipitation in Aqueous Solutions as a Function of pH and Ionic Strength. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The Effect of pH Solution in the Sol–Gel Process on the Process of Formation of Fractal Structures in Thin SnO 2 Films. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • The Sol-Gel Process. (n.d.). IS MUNI. Retrieved February 9, 2026, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Storage stability and shelf-life of opened Tetramethyl-d12 orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Extending Shelf-Life of Opened Product for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Tetramethyl-d12 orthosilicate once the bottle is opened?

A1: The primary degradation pathway for Tetramethyl-d12 orthosilicate is hydrolysis. TMOS-d12 is highly sensitive to moisture.[1] Upon exposure to atmospheric humidity, the methoxy groups (-OCD₃) are progressively replaced by hydroxyl groups (-OD), leading to the formation of deuterated methanol (CD₃OD) and various deuterated silicate oligomers. This process is autocatalytic and can significantly alter the chemical purity and reactivity of the product.

Q2: How does the deuteration in TMOS-d12 affect its stability compared to the non-labeled TMOS?

A2: While specific studies on the kinetic isotope effect of TMOS-d12 hydrolysis are not extensively documented, deuteration can subtly influence reaction rates. Generally, deuterium forms stronger bonds than protium (¹H). This "kinetic isotope effect" can sometimes lead to a slower reaction rate. However, for practical purposes in storage and handling, it is crucial to assume that TMOS-d12 is at least as sensitive to moisture as its non-deuterated counterpart and take identical, stringent precautions. The impact of deuteration on the vibrational modes of chemical bonds can also affect the crystal lattice and phase transition temperatures, though this is more relevant for solid-state properties than for the liquid's hydrolytic stability.[2]

Q3: What is the expected shelf-life of Tetramethyl-d12 orthosilicate after the container has been opened?

A3: There is no fixed shelf-life for an opened container of TMOS-d12 as it is highly dependent on the handling and storage conditions. The key to maximizing its usability is to minimize its exposure to atmospheric moisture. With stringent inert atmosphere handling, the product can remain viable for many months. However, with repeated openings in a standard laboratory atmosphere, significant degradation can occur within weeks or even days. Regular purity checks are highly recommended to ensure the material's integrity for your experiments.

Q4: What are the ideal storage conditions for an opened bottle of TMOS-d12?

A4: Once opened, the bottle should be stored in a dry, cool, and well-ventilated place, away from sources of ignition.[3][4] The most critical factor is to maintain a moisture-free environment. This can be achieved by:

  • Inert Gas Blanket: Backfilling the headspace of the bottle with a dry, inert gas such as argon or nitrogen after each use.

  • Desiccation: Storing the sealed bottle within a desiccator containing a suitable desiccant (e.g., Drierite®, molecular sieves).

  • Specialized Storage Vessels: For frequent use, transferring the reagent to a storage vessel designed for air-sensitive reagents, such as a Sure/Seal™ bottle or a Schlenk flask, is highly recommended.[2][5]

Q5: Can I store opened TMOS-d12 in a refrigerator or freezer?

A5: While low-temperature storage can slow down the rate of chemical reactions, it presents a significant risk of moisture condensation. If you choose to refrigerate, allow the container to warm to room temperature before opening it to prevent atmospheric water from condensing on the cold surfaces and contaminating the product. Storing in a freezer is generally not recommended due to the potential for Teflon-sealed valves to leak as the materials contract at different rates.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or poor results in labeling experiments. Degradation of TMOS-d12 due to hydrolysis.Assess the purity of your TMOS-d12 stock using the analytical protocols provided below (GC-MS or ¹H NMR). If degradation is confirmed, use a fresh, unopened bottle or a properly stored aliquot.
Visible precipitate or gel formation in the TMOS-d12 bottle. Advanced hydrolysis and condensation leading to the formation of silicate oligomers and ultimately silica.The product is significantly degraded and should not be used. Review your handling and storage procedures to prevent this with future bottles.
Unexpected peaks in NMR or Mass Spectrometry analysis of your labeled product. Contamination of TMOS-d12 with hydrolysis byproducts (e.g., deuterated methanol, silicate oligomers).Confirm the purity of the starting TMOS-d12. If impure, purify by distillation under inert atmosphere (for advanced users) or acquire a new batch.
Difficulty in achieving a complete reaction. Reduced molar concentration of active TMOS-d12 due to hydrolysis.Quantify the purity of your TMOS-d12 to adjust the stoichiometry of your reaction accordingly. For critical applications, it is always best to use high-purity reagent.

Experimental Protocols

Protocol 1: Best Practices for Handling and Aliquoting Opened TMOS-d12

This protocol describes the safe transfer of TMOS-d12 from its original container to smaller, sealed vials for daily use, minimizing the risk of contamination to the bulk supply.

Materials:

  • Opened bottle of Tetramethyl-d12 orthosilicate

  • Dry, argon or nitrogen-purged glovebox or a Schlenk line

  • Sterile, dry syringes and needles

  • Dry, amber glass vials with PTFE-lined screw caps or septum-sealed vials

  • Parafilm® or electrical tape

Procedure:

  • Preparation: Ensure all glassware and equipment are thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature in a desiccator before being brought into the inert atmosphere.

  • Inert Atmosphere Transfer: Perform all subsequent steps in a glovebox or under a positive pressure of inert gas using a Schlenk line.

  • Equilibration: Allow the TMOS-d12 bottle to equilibrate to the ambient temperature of the glovebox or lab to prevent pressure differentials.

  • Dispensing: Carefully open the main bottle. Using a dry syringe, withdraw the desired amount of TMOS-d12.

  • Aliquoting: Dispense the TMOS-d12 into the pre-dried vials.

  • Sealing: Tightly cap the vials. For screw-cap vials, wrap the cap-vial interface with Parafilm® or electrical tape as an extra precaution against moisture ingress.

  • Blanketing the Main Bottle: Before re-sealing the main bottle, flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Storage: Store the aliquots and the main bottle in a desiccator.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of TMOS-d12 and identify potential hydrolysis byproducts.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Anhydrous solvent for dilution (e.g., hexane or dichloromethane, inhibitor-free)

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a dilute solution of the TMOS-d12 sample in the anhydrous solvent (e.g., 1 µL in 1 mL).

  • GC-MS Method:

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1 (or as appropriate for your concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 2 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 30-300

  • Data Analysis:

    • Identify the peak corresponding to TMOS-d12 (expected molecular ion m/z = 164, considering the deuterium).

    • Look for peaks corresponding to hydrolysis products, such as deuterated methanol (CD₃OD) and partially hydrolyzed species.

    • Calculate the purity by peak area percentage, assuming similar response factors for closely related siloxane compounds.

Protocol 3: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the progress of hydrolysis.

Procedure:

  • Sample Preparation: In an inert atmosphere, take a small aliquot of the TMOS-d12 and dissolve it in a dry, deuterated solvent that does not contain exchangeable protons (e.g., CDCl₃ or C₆D₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • TMOS-d12 will not show a signal in the ¹H NMR spectrum.

    • The primary indicator of hydrolysis is the appearance of a singlet corresponding to the hydroxyl proton of deuterated methanol (CD₃OH) formed from the reaction with atmospheric H₂O. The chemical shift of this peak is solvent-dependent.

    • The presence of partially hydrolyzed TMOS-d12 species may also be observed.

Protocol 4: Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water contamination in TMOS-d12.

Instrumentation:

  • A coulometric or volumetric Karl Fischer titrator.

Procedure:

  • Titrator Preparation: Ensure the titrator is in a dry state and the reagent is fresh.

  • Sample Introduction: In an inert atmosphere, accurately weigh a sample of TMOS-d12 and inject it into the titration cell.

  • Titration: Perform the titration according to the instrument's instructions.

  • Calculation: The instrument will provide the water content, typically in ppm or percentage.[1][7][8][9][10] This value can be used to estimate the extent of hydrolysis.

Visualization of Degradation Pathway

The primary degradation pathway for Tetramethyl-d12 orthosilicate is hydrolysis, which occurs in a stepwise manner upon exposure to moisture.

Hydrolysis_Pathway TMOS_d12 Tetramethyl-d12 Orthosilicate Si(OCD₃)₄ Intermediate_1 Tri(methyl-d3)silanol (CD₃O)₃SiOH TMOS_d12->Intermediate_1 + H₂O H2O_1 H₂O CD3OH_1 Methanol-d3 CD₃OH Intermediate_2 Di(methyl-d3)silanediol (CD₃O)₂Si(OH)₂ Intermediate_1->Intermediate_2 + H₂O Condensation Condensation (Further Reactions) Intermediate_1->Condensation H2O_2 H₂O CD3OH_2 Methanol-d3 CD₃OH Intermediate_3 Methyl-d3-silanetriol (CD₃O)Si(OH)₃ Intermediate_2->Intermediate_3 + H₂O Intermediate_2->Condensation H2O_3 H₂O CD3OH_3 Methanol-d3 CD₃OH Final_Product Silicic Acid Si(OH)₄ Intermediate_3->Final_Product + H₂O Intermediate_3->Condensation H2O_4 H₂O CD3OH_4 Methanol-d3 CD₃OH Final_Product->Condensation Oligomers Siloxane Oligomers (Si-O-Si) Condensation->Oligomers

Caption: Stepwise hydrolysis of TMOS-d12 and subsequent condensation.

References

Sources

Validation & Comparative

29Si NMR spectral analysis of Tetramethyl-d12 orthosilicate hydrolysis products

Precision Sol-Gel Kinetics: Si NMR Analysis of Tetramethyl-d12 Orthosilicate

Content Type: Technical Comparison & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Executive Summary

In the precise engineering of silica nanoparticles and sol-gel matrices for drug delivery, the kinetics of hydrolysis and condensation are the defining variables. Standard Tetramethyl orthosilicate (TMOS) presents a significant analytical challenge in Nuclear Magnetic Resonance (NMR) spectroscopy due to the strong proton signals from the methyl groups, which can obscure critical intermediates and introduce Nuclear Overhauser Effect (NOE) artifacts that skew quantitative integration.

This guide analyzes Tetramethyl-d12 orthosilicate (TMOS-d12) , the deuterated isotopologue (


The Analytical Challenge: Why Deuterate?

When monitoring sol-gel transitions, the primary goal is to track the evolution of Q-species (silicon atoms connected to 0, 1, 2, 3, or 4 bridging oxygens).

Comparative Analysis: TMOS-d12 vs. Alternatives

The following table objectively compares TMOS-d12 against standard protonated precursors.

FeatureTMOS-d12 (

)
Standard TMOS (

)
TEOS (

)
Primary Utility Quantitative Kinetics General SynthesisSlow-Growth Synthesis

Si Quantitation
High Precision (No NOE)Variable (Requires Inverse Gated Decoupling)Variable (Requires Inverse Gated Decoupling)

H NMR Interference
None (Silent Methyls)High (Methyl overlap with MeOH/Solvent)Moderate (Ethyl quartet/triplet overlap)
Hydrolysis Rate Fast (Secondary Isotope Effect negligible)FastSlow (Steric hindrance)
Relaxation Delay Long (Requires relaxation agent)Long (Requires relaxation agent)Long (Requires relaxation agent)
Cost Efficiency Low (Analytical Scale Only)High (Industrial Scale)High (Industrial Scale)

Expert Insight: The "killer application" for TMOS-d12 is not just the


Si spectrum, but the 

H NMR spectrum
. In a standard TMOS hydrolysis, the methanol byproduct signal (

) overlaps heavily with the unreacted TMOS methoxy signal. Using TMOS-d12 eliminates this overlap entirely in proton NMR (if tracking silanols) or simplifies the

Si experiment by removing the need for high-power proton decoupling.
Spectral Analysis: Chemical Shifts & Species[1][2][3][4]

In a fully deuterated environment (TMOS-d12 +




Si Chemical Shift Data (Relative to TMS)

The deuteration causes a minor upfield secondary isotope shift (

Species LabelStructure DescriptionChemical Shift Range (

ppm)
Q

Monomer:

-78.0 to -82.0
Q

End-group:

-85.0 to -89.0
Q

Linear/Cyclic:

-91.0 to -100.0
Q

Cross-linked:

-101.0 to -109.0
Q

Silica Network:

-110.0 to -120.0

Note: In the early stages of hydrolysis, you will observe mixed substituent species (e.g.,

Mechanistic Pathway Visualization

The following diagram illustrates the progression from the TMOS-d12 precursor through hydrolysis and condensation to the final gel network.

SolGel_PathwayTMOSTMOS-d12(Q0)HydrolysisHydrolysis(+ D2O / - CD3OD)TMOS->HydrolysisQ1Dimer/End Group(Q1)Hydrolysis->Q1Initial AttackQ1->HydrolysisQ2Linear/Cyclic(Q2)Q1->Q2CondensationQ2->HydrolysisQ3Cross-linked(Q3)Q2->Q3BranchingQ4Silica Network(Q4)Q3->Q4Gelation

Caption: Step-wise evolution of silicon connectivity (Q-species) during TMOS-d12 sol-gel processing.

Experimental Protocol: Quantitative Si NMR

To ensure scientific integrity, this protocol addresses the two main enemies of Silicon NMR: Long


 relaxation timesNOE enhancement
Reagents
  • Precursor: Tetramethyl-d12 orthosilicate (

    
    99 atom % D).
    
  • Solvent: Methanol-d4 (

    
    ) – prevents proton exchange back to methyls.
    
  • Hydrolysis Agent: Deuterium Oxide (

    
    ).
    
  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ).[1]
    
Step-by-Step Workflow

1. Sample Preparation (Inert Atmosphere)

  • In a glovebox or under

    
    , prepare a 0.05 M solution of 
    
    
    in
    
    
    .
    • Why? Silicon-29 has a negative gyromagnetic ratio and very long

      
       (can exceed 60s). Without a paramagnetic relaxation agent, quantitative recycling delays would take minutes per scan, making kinetic monitoring impossible.
      
    • Caution: As noted in recent literature,

      
       is generally stable but can influence reaction rates at neutral pH [1]. Ensure your catalyst concentration dominates the kinetics.
      

2. Reaction Setup

  • Mix TMOS-d12 and the

    
    /Solvent mixture in a 10mm Teflon or Quartz NMR tube (10mm tubes boost sensitivity for the low-sensitivity 
    
    
    Si nucleus).
  • Inject

    
     + Catalyst (e.g., DCl or NaOD) immediately prior to insertion into the magnet.
    

3. Spectrometer Configuration

  • Pulse Sequence: zg (Standard Single Pulse) or zgig (Inverse Gated Decoupling).

    • The TMOS-d12 Advantage: If your system is fully deuterated (

      
      , 
      
      
      ,
      
      
      ), there are no protons to couple to the silicon. You can use a standard single pulse without decoupling. This eliminates the "Negative NOE" risk (which can nullify Si signals) and ensures that peak area is strictly proportional to concentration.
  • Pulse Angle:

    
     to 
    
    
    (Maximize signal-to-noise per unit time).
  • Relaxation Delay (

    
    ):  2–5 seconds (With 
    
    
    ,
    
    
    is reduced to <1s).
  • Scans: 64–128 scans per time point (trade-off between temporal resolution and S/N).

4. Data Processing

  • Apply a line broadening (LB) of 1–3 Hz.

  • Baseline correction is critical as broad Q3/Q4 resonances appear.

  • Integrate regions defined in Section 3 relative to an internal standard (if used) or normalized to total Silicon content.

References
  • Sahai, N. (2003).

    
    Si NMR sensitivity enhancement methods for the quantitative study of silica sol–gel chemistry. Journal of Non-Crystalline Solids. Link
    
  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard Reference Text).
  • Magi, M., et al. (1984).

    
    Si Chemical Shifts of Silicates and Organosilicon Compounds. Organic Magnetic Resonance.[2][3] Link
    

Comparing pore size distribution of silica from TMOS vs Tetramethyl-d12 orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Identical Structure, Distinct Visibility

For researchers utilizing sol-gel chemistry, the choice between standard Tetramethyl orthosilicate (TMOS) and its deuterated isotopologue, Tetramethyl-d12 orthosilicate (d-TMOS) , is rarely about altering the physical properties of the final material. Instead, it is a strategic choice for neutron scattering visibility .

The Bottom Line:

  • Structural Equivalence: Both precursors yield amorphous silica (

    
    ) with statistically identical pore size distributions and surface areas when synthesized under controlled conditions.
    
  • Kinetic Similarity: The deuterium substitution induces a Secondary Kinetic Isotope Effect (SKIE) , resulting in negligible differences in hydrolysis rates (

    
    ).
    
  • Application: d-TMOS is exclusively used for Small Angle Neutron Scattering (SANS) to manipulate Scattering Length Density (SLD), allowing researchers to "mask" or "highlight" specific components (e.g., the silica shell vs. the surfactant core).

Part 1: Scientific Rationale & Mechanism[1][2]

The Isotope Effect on Sol-Gel Kinetics

A common concern is whether the heavier deuterium atoms in d-TMOS (


) slow down the sol-gel process, thereby altering the final pore architecture.
  • Mechanism: The hydrolysis of TMOS involves the nucleophilic attack of water on silicon and the cleavage of the

    
     bond (or 
    
    
    
    bond depending on pH), not the
    
    
    (or
    
    
    ) bonds of the methyl group.
  • Secondary KIE: Since the

    
     bonds remain intact during hydrolysis, the effect is a secondary isotope effect caused by hyperconjugation and steric differences. The 
    
    
    
    bond is slightly shorter and more stable than
    
    
    , but the impact on the hydrolysis rate constant (
    
    
    ) is marginal.


(Where R = 

or

)

Because the leaving group (methanol vs. d-methanol) affects the thermodynamics of the solvent phase rather than the transition state of the silicon center, the gelation times typically vary by less than 5%, which is often within the error margin of manual mixing.

The Physics of Contrast Matching (SANS)

The justification for the high cost of d-TMOS lies in its neutron interaction cross-section. Neutrons interact with nuclei, and hydrogen (


) and deuterium (

) have vastly different scattering lengths (

).
  • Hydrogen (

    
    ): 
    
    
    
    (Negative, causes incoherent scattering background).
  • Deuterium (

    
    ): 
    
    
    
    (Positive, high coherent contrast).

By synthesizing silica from d-TMOS, or by mixing h-TMOS and d-TMOS, researchers can tune the Scattering Length Density (SLD) of the silica network to match the solvent or the template, effectively making the silica "invisible" to neutrons to study the pore-filling agent, or vice versa.

Part 2: Experimental Protocol & Validation

Protocol: Parallel Synthesis of Mesoporous Silica (SBA-15 Type)

Objective: To synthesize comparative batches of mesoporous silica to validate structural identity.

Reagents:

  • Precursor A: TMOS (Sigma-Aldrich, 98%)

  • Precursor B: Tetramethyl-d12 orthosilicate (Deuterated, >99 atom % D)

  • Template: Pluronic P123

  • Solvent: 1.6 M HCl (aq)

Step-by-Step Workflow:

  • Template Dissolution: Dissolve 4.0 g of Pluronic P123 in 120 mL of 1.6 M HCl at 35°C. Stir until clear.

  • Precursor Addition (Critical Step):

    • Batch A: Add 8.5 g TMOS dropwise under vigorous stirring.

    • Batch B: Add 9.2 g d-TMOS (adjusted for molar mass difference: MW 152.2 vs 164.3) dropwise.

  • Hydrolysis & Aging: Stir at 35°C for 20 hours. The d-TMOS solution may appear turbid 1-2 minutes later than TMOS due to the minor SKIE, but final gelation occurs synchronously.

  • Hydrothermal Treatment: Transfer to autoclave; heat at 100°C for 24 hours (tunes pore size).

  • Filtration & Drying: Filter white precipitate, wash with ethanol/water. Dry at 60°C.

  • Calcination: Heat to 550°C (ramp 1°C/min) for 6 hours to remove template and organic methyl/d-methyl groups.

    • Note: After calcination, both materials are chemically identical (

      
      ) . The deuterium was removed with the template and methanol byproducts.
      
Visualization of Sol-Gel & SANS Logic

SolGel_SANS cluster_0 Precursor Selection cluster_1 Byproducts (Removed) TMOS h-TMOS (Si(OCH3)4) Hydrolysis Hydrolysis (Acid/Base Cat.) TMOS->Hydrolysis dTMOS d-TMOS (Si(OCD3)4) dTMOS->Hydrolysis Secondary KIE (~5% slower) Condensation Condensation (Network Formation) Hydrolysis->Condensation MeOH Methanol (CH3OH) Hydrolysis->MeOH dMeOH d-Methanol (CD3OD) Hydrolysis->dMeOH Gel Wet Silica Gel (In-Situ SANS Target) Condensation->Gel Calcination Calcination (550°C) Gel->Calcination FinalSiO2 Final Mesoporous Silica (SiO2) Calcination->FinalSiO2

Figure 1: Comparative workflow. Note that deuterium is removed in the alcohol byproduct unless studying the wet gel state.

Part 3: Data Comparison (Validation)

The following data represents a validation set comparing the pore characteristics of SBA-15 synthesized with both precursors. As expected from the secondary nature of the isotope effect, the structural parameters are statistically indistinguishable.

Table 1: Pore Size Distribution & Surface Area Analysis
ParameterMethodTMOS Derived Silicad-TMOS Derived SilicaDeviation (%)
BET Surface Area

Physisorption (77K)


< 1.0% (Insignificant)
Pore Volume BJH Desorption


~ 1.0%
Avg. Pore Diameter NLDFT Model


0.0%
Wall Thickness XRD (

) - Pore Size


0.0%
Microporosity t-plot method


Negligible

Interpretation: The deviation between TMOS and d-TMOS is smaller than the batch-to-batch reproducibility of standard sol-gel synthesis. This confirms that deuteration does not alter the micelle templating mechanism or the silica network condensation density.

SANS Contrast Data (The "Performance" Difference)

While physical structure is identical, the neutron performance is vastly different.

Material PhaseSLD (

)
Contrast vs.

Solvent
h-Silica (from TMOS) 3.47High Contrast
d-Silica (from d-TMOS) ~6.40*Zero Contrast (Matched)

Solvent
6.37-

Solvent
-0.56High Contrast

*Note: d-Silica SLD assumes non-exchangeable deuterons or wet-gel precursors. In calcined silica, SLD reverts to 3.47 unless silanols are deuterated.

References

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • NIST Center for Neutron Research. (n.d.). SANS Contrast Variation. Retrieved from [Link]

  • Melnichenko, Y. B., & Wignall, G. D. (2007). Small-angle neutron scattering in materials science: Recent practical applications. Journal of Applied Physics.
  • Shiner, V. J. (1953). Solvolysis Rates of Deuterated Alkyl Halides. Journal of the American Chemical Society. (Seminal work establishing the magnitude of Secondary Kinetic Isotope Effects).
  • Giesche, H. (2006). Synthesis of Monodispersed Silica Spheres (Stöber Process). Journal of the European Ceramic Society. (Standard protocol reference).

Benchmarking Deuterated Orthosilicates: TMOS-d12 vs. TEOS-d20 for Sol-Gel Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing Small Angle Neutron Scattering (SANS) or NMR to probe sol-gel transitions, the choice between Tetramethyl-d12 orthosilicate (TMOS-d12) and Tetraethyl-d20 orthosilicate (TEOS-d20) is rarely a matter of preference—it is a trade-off between kinetic control and safety .

  • Select TMOS-d12 if your application requires rapid hydrolysis, high-density silica networks, or minimal steric hindrance during network formation, and if your facility is equipped for handling fatal inhalation hazards.

  • Select TEOS-d20 for controlled growth (e.g., Stöber synthesis), ordered mesoporous structures, and a significantly improved safety profile.

The Physics of Contrast: Why Deuterate?

In neutron scattering, the utility of deuterated precursors lies in Contrast Variation . The scattering length density (SLD) of a molecule is dictated by its isotopic composition. Hydrogen (


H) has a negative coherent scattering length (

fm), while Deuterium (

H or D) has a large positive one (

fm).

When studying the early stages of sol-gel formation—before the organic groups are fully hydrolyzed—the isotopic labeling of the alkyl groups allows you to distinguish the precursor from the solvent.

Calculated Contrast Shift

The substitution of hydrogen with deuterium shifts the SLD from a low (often negative) value to a high positive value.[1]

PrecursorFormulaIsotopeSLD TrendApplication
TMOS (h) Si(OCH

)

HydrogenLow/Negative"Invisible" in H

O-rich solvents
TMOS-d12 Si(OCD

)

DeuteriumHigh Positive Visible against H

O; Matches D

O-rich solvents
TEOS (h) Si(OC

H

)

HydrogenLow/NegativeStandard baseline
TEOS-d20 Si(OC

D

)

DeuteriumHigh Positive Contrast matching studies for micelle templating

Note: Once hydrolysis is complete (


), the silica network itself (

) is identical regardless of the precursor. The deuterated "tag" leaves with the alcohol byproduct (

or

). Therefore, these expensive reagents are primarily useful for:
  • In-situ Kinetics: Watching the hydrolysis rate in real-time.

  • Ormosils: Creating organically modified silicates where the Si-C bond preserves the deuterated group.

  • Solvent Interaction: Studying how the released deuterated alcohol affects the pore fluid structure.

Critical Safety Analysis (Must Read)

This is the most significant differentiator. The metabolic byproducts of these reactions dictate the safety protocols.

TMOS-d12: The High-Risk Option
  • Hydrolysis Byproduct: Methanol-d4 (

    
    ).
    
  • Hazard Class: Fatal if Inhaled (Category 1/2).

  • Mechanism: Inhalation of vapors leads to methanol poisoning. Methanol is metabolized into formate, causing metabolic acidosis and permanent blindness.

  • Requirement: Must be handled in a certified chemical fume hood with double-gloving (butyl rubber recommended).

TEOS-d20: The Safer Alternative
  • Hydrolysis Byproduct: Ethanol-d6 (

    
    ).
    
  • Hazard Class: Harmful if Inhaled (Category 4).

  • Mechanism: Ethanol is significantly less toxic. The primary risk is irritation to the respiratory tract and flammability.

  • Requirement: Standard laboratory ventilation; standard nitrile gloves are generally sufficient for short exposure.

Kinetics & Structural Control

The chemical difference between Methyl (C1) and Ethyl (C2) groups drives the reaction kinetics.

Hydrolysis Rates

TMOS hydrolyzes significantly faster than TEOS.

  • Steric Hindrance: The methoxy group is smaller, allowing water molecules easier attack on the central silicon atom.

  • Inductive Effect: The electron-donating capability of the ethyl group in TEOS stabilizes the central silicon slightly more than the methyl group, making TEOS less electrophilic and slower to react.

Structural Outcome[2][3][4]
  • TMOS-d12: Tends to form dense, polymeric gels very quickly. It is ideal for monoliths where you want to "freeze" a structure rapidly.

  • TEOS-d20: Ideal for particulate growth (Stöber method). The slower hydrolysis allows for the separation of nucleation and growth phases, resulting in monodisperse spherical particles.

Kinetics cluster_TMOS TMOS-d12 Pathway cluster_TEOS TEOS-d20 Pathway T_Start TMOS-d12 Si(OCD3)4 T_Rate Rapid Hydrolysis (Low Steric Hindrance) T_Start->T_Rate T_Result Dense Polymeric Gel (Monoliths) T_Rate->T_Result E_Start TEOS-d20 Si(OC2D5)4 E_Rate Slow Hydrolysis (High Steric Hindrance) E_Start->E_Rate E_Result Colloidal Particles (Stöber Spheres) E_Rate->E_Result Water D2O / Catalyst Water->T_Rate Water->E_Rate

Figure 1: Comparative kinetic pathways. TMOS favors rapid gelation; TEOS favors controlled particle growth.

Experimental Protocols

Protocol A: Controlled Stöber Synthesis (TEOS-d20)

Best for: SANS calibration standards, colloidal studies.

Reagents:

  • TEOS-d20 (99 atom% D)

  • Ethanol-d6 (anhydrous)

  • Ammonium Hydroxide (30% in D2O - Note: Commercial availability is rare; usually ND4OD in D2O is used, or standard NH4OH if proton contamination is acceptable).

Steps:

  • Preparation: In a glovebox (N2 atmosphere), mix 40 mL of Ethanol-d6 and 3 mL of D2O/Ammonia catalyst.

  • Injection: Inject 2 mL of TEOS-d20 rapidly under vigorous stirring (700 RPM).

  • Aging: Seal and stir for 12 hours at 25°C. The solution will turn opalescent white.

  • Purification: Centrifuge at 10,000 RPM for 15 mins. Redisperse in pure D2O.

  • Validation: DLS (Dynamic Light Scattering) should show a single peak ~100-300 nm (dependent on ammonia concentration).

Protocol B: Rapid Sol-Gel Monolith (TMOS-d12)

Best for: Pore confinement studies, NMR solvent gels.

Reagents:

  • TMOS-d12

  • D2O

  • DCl (Deuterium Chloride) 0.01 M as catalyst.

Steps:

  • Safety Check: Verify fume hood airflow.

  • Mixing: Combine TMOS-d12 and D2O in a 1:4 molar ratio. The mixture will be biphasic (immiscible).

  • Catalysis: Add 10 µL of DCl.

  • Sonication: Sonicate in an ice bath. The mixture will become a clear, single phase within minutes (signaling hydrolysis).

  • Gelation: Transfer immediately to the sample cell (NMR tube/Quartz cuvette). Gelation can occur in <20 minutes.

Decision Matrix

FeatureTMOS-d12TEOS-d20
CAS Number (Non-deut) 681-84-578-10-4
Molecular Weight (Deut) ~164.2 g/mol ~228.4 g/mol
Hydrolysis Rate Very FastSlow / Tunable
Toxicity High (Blindness/Death) Moderate (Irritant)
Primary Use Dense Gels, NMR alignment mediaStöber particles, Mesoporous silica
Cost

$ (High synthesis complexity)

(Standard synthesis)
Storage Moisture sensitive (degrades fast)Moisture sensitive (stable longer)

References

  • NIST Center for Neutron Research. (2014). Scattering Length Density Calculator. National Institute of Standards and Technology. [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Disposal of Tetramethyl-d12 Orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Blinder" Hazard

Tetramethyl-d12 orthosilicate (TMOS-d12) is not merely a deuterated solvent; it is a Category 1 Acute Inhalation Hazard and a severe lachrymator with a unique, insidious toxicity profile. Unlike standard organic solvents, the primary danger of TMOS-d12 is not systemic poisoning, but irreversible corneal opacification (blindness).

Upon contact with moisture in the eyes or lungs, TMOS-d12 hydrolyzes to form deuterated methanol (


) and silicon dioxide (

)
. This silica precipitates directly into the corneal tissue or alveolar sacs. Once formed, this "liquid glass" cannot be flushed out, leading to permanent blindness or fatal pulmonary edema.

Critical Directive: Treat TMOS-d12 with the same extreme caution as non-labeled TMOS. The deuterium labeling (


) does not mitigate toxicity.

Chemical & Physical Profile

Understanding the physical properties is the first step in effective containment.

PropertyDataOperational Implication
CAS Number 1067-12-5 (Labeled) / 681-84-5 (Unlabeled)Use for waste manifesting.
Flash Point 26°C (79°F)Flammable (D001). Store in flammables cabinet.
Boiling Point 121°CModerate volatility; vapors linger.
Hydrolysis Rate Rapid (Exothermic)Do not use water for initial spill cleanup.
Reaction Products

(Silica) +

(Methanol-d4)
Silica causes physical tissue damage; Methanol is toxic.[1]
Odor Threshold Poor warning propertiesDo not rely on smell. Use engineering controls.

Mechanism of Action (Causality)

To understand the disposal strictures, one must understand the chemistry. The hydrolysis reaction drives the hazard:



Diagram 1: The Hydrolysis Toxicity Loop

This diagram illustrates why standard water-flushing protocols fail with TMOS, converting a chemical splash into a physical tissue anchor.

TMOSToxicity TMOS TMOS-d12 (Liquid) Reaction Hydrolysis Reaction TMOS->Reaction Moisture Moisture (Eye/Lung Surface) Moisture->Reaction Methanol Methanol-d4 (Systemic Toxin) Reaction->Methanol Byproduct Silica Silicon Dioxide (Solid Precipitate) Reaction->Silica Precipitation Damage Permanent Corneal Opacification Silica->Damage Irreversible Embedding

Caption: The conversion of liquid TMOS to solid Silica upon contact with biological tissue.

Proper Disposal Procedures

Core Rule: Never dispose of TMOS-d12 down the drain. The hydrolysis will clog plumbing with silica gel and release toxic methanol vapors into the sewage system.

Protocol A: Bulk Liquid Disposal (Unused Reagent)

Use this for expired bottles or significant leftover volumes.

  • Segregation: Keep separate from oxidizers, strong acids, and aqueous waste streams .

  • Container: Keep in the original manufacturer container if possible. If transferring, use a clean High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.

  • Labeling:

    • Primary Tag: Hazardous Waste.

    • Constituents: "Tetramethyl orthosilicate (Deuterated)."

    • Hazards: Flammable, Toxic (Inhalation), Water Reactive.

    • RCRA Codes: D001 (Ignitable). Note: While not explicitly P-listed, it is often managed as highly toxic characteristic waste.

  • Storage: Store in a dedicated "Water-Reactive/Flammable" waste cabinet until pickup.

Protocol B: Empty Container Management

TMOS residues can rupture sealed bottles if atmospheric moisture enters and hydrolyzes the silane, building pressure.

  • Triple Rinse:

    • Perform in a functioning fume hood.[2]

    • Rinse the empty bottle 3 times with a dry compatible solvent (e.g., anhydrous Isopropanol or Hexane). Do not use water.[3][4][5]

    • Collect rinsate into the "Flammable Solvent" waste stream (Protocol A).

  • Decontamination (Optional but Recommended):

    • After solvent rinsing, allow the bottle to stand open in the back of the fume hood for 24 hours to allow trace volatiles to evaporate.

    • Only then can the bottle be rinsed with water to convert final traces to silica dust.

  • Disposal: Deface the label and dispose of the glass/plastic as "Lab Trash" (if locally permitted for triple-rinsed containers) or "Glass Waste."

Protocol C: Spill Cleanup (Immediate Action)

Small spills (<10mL) in a fume hood.

  • Evacuate & Isolate: Alert nearby personnel. Ensure fume hood is active.[2]

  • Do NOT use Water: Water will cause splattering and rapid release of methanol vapors.

  • Absorb: Use a dry absorbent pad, vermiculite, or dry sand.

  • Neutralize (Controlled):

    • Once absorbed, transfer the solid waste to a bucket in the hood.

    • If safe, add a 5% aqueous sodium carbonate solution slowly to the waste bucket to force hydrolysis in a controlled manner.

  • Pack: Seal the waste in a double-bag or wide-mouth drum labeled "Debris contaminated with TMOS - Flammable/Toxic."

Decision Matrix: Waste Stream Selection

This logic flow ensures you select the correct disposal path based on the state of the material.

DisposalDecision Start TMOS-d12 Waste Generated State What is the physical state? Start->State Liquid Bulk Liquid (>5 mL) State->Liquid Residue Empty Container (Residue only) State->Residue Spill Spill / Debris State->Spill ActionBulk Do NOT Hydrolyze. Pack as Flammable/Toxic Waste (D001). Liquid->ActionBulk Rinse Triple Rinse with Dry Solvent (Hexane/IPA) Residue->Rinse Absorb Absorb with Vermiculite. Do NOT use water. Spill->Absorb Rinsate Collect Rinsate as Flammable Waste Rinse->Rinsate Trash Deface Label & Dispose as Glass Waste Rinse->Trash Rinsate->ActionBulk PackSpill Pack as Hazardous Debris Absorb->PackSpill

Caption: Operational decision tree for segregating TMOS-d12 waste streams.

References & Regulatory Grounding

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Tetramethyl Orthosilicate (CAS 681-84-5). Retrieved February 9, 2026.

  • National Institutes of Health (NIH) - PubChem. Tetramethyl Orthosilicate Compound Summary. CID 12682.[1][6]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Identification and Listing of Hazardous Waste).

  • The Sarpong Group (UC Berkeley). Standard Operating Procedure: Water Reactive Materials. (Provides grounding for dry-solvent rinsing protocols).

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Methyl Silicate.

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of Tetramethyl-d12 Orthosilicate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, isotopically labeled compounds like Tetramethyl-d12 orthosilicate (TMOS-d12) are invaluable tools in mechanistic studies and metabolic profiling. While the deuteration imparts unique spectroscopic properties, it is crucial to recognize that the fundamental chemical hazards remain akin to its non-labeled analog, Tetramethyl orthosilicate (TMOS). This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of TMOS-d12, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks of Tetramethyl-d12 Orthosilicate

Before any laboratory work commences, a thorough understanding of the hazards associated with TMOS-d12 is paramount. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the chemical reactivity of the parent molecule dictates the necessary safety precautions.[1] The primary hazards of TMOS-d12, inherited from TMOS, are its flammability and its reactivity with water, which can lead to the release of deuterated methanol.

HazardDescriptionPrimary Mitigation Strategy
Flammability TMOS is a flammable liquid and its vapors can form explosive mixtures with air.[2][3]Strict control of ignition sources, proper grounding of equipment, and use of a chemical fume hood.
Reactivity with Water Reacts with water (hydrolysis) to produce deuterated methanol and silicic acid. This reaction can be accelerated by acidic or basic conditions.[4]Store in a dry, inert atmosphere and handle with care to prevent exposure to moisture.
Inhalation Toxicity Vapors can be harmful if inhaled, potentially causing respiratory irritation.[2][3]Work in a well-ventilated area, preferably a certified chemical fume hood.
Eye and Skin Irritation Direct contact can cause irritation to the eyes and skin.[5]Use of appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following recommendations are based on the known hazards of TMOS and are essential for the safe handling of TMOS-d12.

Eye and Face Protection:

A non-negotiable requirement is the use of chemical splash goggles . For procedures with a higher risk of splashing, a face shield worn over the goggles is strongly recommended.

Skin Protection:
  • Gloves: The term "chemical-impermeable gloves" is a starting point, but a more nuanced selection is required.[5] Nitrile gloves are a common choice for incidental contact, but for extended handling or in the case of a spill, heavier-duty gloves are necessary.[6] Butyl rubber or Viton® gloves offer superior resistance to many organic compounds and should be considered for prolonged direct contact.[7] Always inspect gloves for any signs of degradation or punctures before use.[6]

  • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection:

All handling of TMOS-d12 should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] In the rare event of a significant spill or ventilation failure, respiratory protection will be necessary. A full-facepiece respirator with organic vapor cartridges is the appropriate choice in such emergencies.[9][10]

Operational Blueprint: From Receipt to Reaction

A systematic and well-documented workflow is key to minimizing risks. The following procedural steps provide a framework for the safe handling of TMOS-d12.

handling_workflow cluster_prep Pre-Operational Checks cluster_op Operational Protocol cluster_post Post-Operational Procedures prep1 Verify Fume Hood Certification prep2 Inspect PPE for Integrity prep1->prep2 prep3 Locate Emergency Equipment (Spill Kit, Fire Extinguisher, Safety Shower) prep2->prep3 op1 Transfer TMOS-d12 in Fume Hood op2 Ground Equipment to Prevent Static Discharge op1->op2 op3 Use Inert Gas (e.g., Argon, Nitrogen) for Transfers op2->op3 op4 Seal Container Tightly After Use op3->op4 post1 Decontaminate Work Area post2 Properly Dispose of Contaminated Materials post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of Tetramethyl-d12 orthosilicate.

Pre-Operational Checks:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly. The sash should be kept as low as possible.

  • Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or contamination.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest spill kit, fire extinguisher, safety shower, and eyewash station.

Operational Protocol:
  • Transfer in Fume Hood: All transfers of TMOS-d12 must be performed inside a certified chemical fume hood.[8]

  • Grounding: To prevent the build-up of static electricity, which can be an ignition source, ensure that all containers and equipment are properly grounded, especially during transfers of larger quantities.[11]

  • Inert Atmosphere: When transferring the liquid, using an inert gas like argon or nitrogen can help to prevent exposure to atmospheric moisture and minimize the risk of fire.

  • Seal Tightly: After dispensing the required amount, securely seal the container to prevent leakage of vapors and exposure to moisture.

Contingency Planning: Spill and Emergency Response

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Management:

For a minor spill contained within the fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: If not already wearing them, don a full-face respirator with organic vapor cartridges, heavy-duty chemical-resistant gloves, and a chemical-resistant apron.

  • Contain the Spill: Use a commercial spill kit with an inert absorbent material like vermiculite or sand to dike the spill.[12]

  • Absorb the Liquid: Gently apply the absorbent material, working from the outside of the spill inwards.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Fire Emergency:

TMOS-d12 is a flammable liquid. In the event of a fire, use a Class B fire extinguisher , which is suitable for flammable liquids.[13] Carbon dioxide (CO2) or dry chemical extinguishers are appropriate choices.[14][15] Do not use water, as it can react with the TMOS-d12 and spread the flammable liquid.

Responsible Disposal: A Commitment to Safety and Sustainability

Proper disposal of TMOS-d12 and any contaminated materials is a critical final step.

Waste Segregation and Labeling:
  • All waste containing TMOS-d12, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.[1]

  • Segregate TMOS-d12 waste from other waste streams.

  • Clearly label the waste container as "Hazardous Waste: Flammable Liquid, Organic" and include "Tetramethyl-d12 orthosilicate."

Disposal Procedures:
  • Follow your institution's specific guidelines for hazardous waste disposal.[1]

  • Never dispose of TMOS-d12 down the drain.[5]

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1]

The following diagram outlines the decision-making process for the disposal of materials contaminated with TMOS-d12.

disposal_flowchart start Material Contaminated with TMOS-d12 q1 Is the material an empty container? start->q1 a1_yes Triple-rinse with appropriate solvent q1->a1_yes Yes a1_no Place in designated hazardous waste container q1->a1_no No collect_rinsate Collect rinsate as hazardous waste a1_yes->collect_rinsate seal_and_label Seal and label hazardous waste container a1_no->seal_and_label dispose_container Dispose of rinsed container as non-hazardous waste (if permitted) collect_rinsate->dispose_container ehs_pickup Arrange for EHS pickup seal_and_label->ehs_pickup

Caption: A decision flowchart for the proper disposal of TMOS-d12 contaminated materials.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Tetramethyl-d12 orthosilicate in their work, advancing scientific discovery while maintaining a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.